molecular formula C10H10O5 B041776 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one CAS No. 137571-73-4

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Cat. No.: B041776
CAS No.: 137571-73-4
M. Wt: 210.18 g/mol
InChI Key: SCUNOPZGRLWNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a unique benzodioxinone core structure, which serves as a privileged scaffold for the construction of more complex molecules. Its primary research value lies in its role as a key precursor in the synthesis of various natural product analogs and pharmacologically active compounds, particularly those with potential anti-cancer, anti-inflammatory, and anti-oxidant properties. The presence of two phenolic hydroxyl groups and a cyclic ester functionality makes it an excellent building block for heterocyclic chemistry, enabling facile derivatization and structure-activity relationship (SAR) studies. Researchers utilize this compound to develop novel kinase inhibitors and to explore its inherent chelating properties with metal ions, which is relevant for catalysis and bioinorganic chemistry applications. Its mechanism of action in biological assays is often attributed to its ability to modulate specific enzymatic pathways and interact with key protein targets involved in cell signaling and proliferation. Supplied as a high-purity solid, this reagent is essential for advancing projects in drug discovery, chemical biology, and materials science.

Properties

IUPAC Name

5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-10(2)14-7-4-5(11)3-6(12)8(7)9(13)15-10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUNOPZGRLWNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC(=CC(=C2C(=O)O1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394819
Record name 5,7-Dihydroxy-2,2-dimethyl-2H,4H-1,3-benzodioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137571-73-4
Record name 5,7-Dihydroxy-2,2-dimethyl-2H,4H-1,3-benzodioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available public information on 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. It is important to note that detailed experimental data, particularly regarding its synthesis, comprehensive spectral analysis, and biological activity, are not extensively reported in peer-reviewed literature. Therefore, some sections of this guide provide proposed methodologies based on the chemistry of structurally related compounds.

Core Properties

This compound is a chemical compound belonging to the benzodioxinone class. Its core structure consists of a benzene ring fused to a 1,3-dioxin-4-one ring, substituted with two hydroxyl groups and two methyl groups.

Chemical Structure

G Chemical Structure of this compound cluster_benzodioxinone C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 O1 C3->O1 C5 C4->C5 C6 C5->C6 C6->C1 C9 O1->C9 C7 C8 C7->C8 =O O2 O2->C4 C8->O2 C10 C8->C10 C11 C8->C11 O3 O3->C8 C9->O3 C1_label C1_label->C1 C6_label C6_label->C6 C9_label1 C9_label2

Caption: Chemical structure of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C10H10O5[1]
Molecular Weight 210.18 g/mol [1]
CAS Number 137571-73-4[1]
Appearance Powder
Melting Point 194.5-198.5 °C
Boiling Point (Predicted) 461.5 ± 34.0 °C
Density (Predicted) 1.400 ± 0.06 g/cm³
pKa (Predicted) 7.58 ± 0.40
Safety and Handling

Based on available data, this compound is classified with the hazard code Xi and is associated with the following risk statements:

  • R36/37/38: Irritating to eyes, respiratory system, and skin.

Recommended safety precautions include:

  • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • S36: Wear suitable protective clothing.

It is advised to store the compound under an inert atmosphere at 2-8°C.

Experimental Protocols

Proposed Synthesis

A plausible synthetic route for this compound could involve the reaction of phloroglucinol (1,3,5-trihydroxybenzene) with 2,2-dimethoxypropanoic acid or a similar acetone equivalent in the presence of a dehydrating agent and a catalyst.

Reaction Scheme (Hypothetical):

Phloroglucinol + 2,2-Dimethoxypropanoic acid --(Catalyst, Dehydrating Agent)--> this compound

Materials:

  • Phloroglucinol

  • 2,2-Dimethoxypropanoic acid

  • Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid) or another suitable acid catalyst/dehydrating agent

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of phloroglucinol in anhydrous DCM, add 2,2-dimethoxypropanoic acid.

  • Cool the mixture in an ice bath and slowly add Eaton's reagent.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a cold saturated NaHCO3 solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Proposed Purification

The crude product can be purified by flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the hydroxyl protons, and the two methyl groups. The chemical shifts and coupling patterns will be characteristic of the proposed structure.

  • 13C NMR: The carbon NMR spectrum should display signals for all ten carbon atoms in the molecule, including the quaternary carbons of the dimethyl group, the aromatic carbons, and the carbonyl carbon.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum is available on SpectraBase.[2] Key expected vibrational frequencies include:

  • Broad O-H stretching for the hydroxyl groups.

  • C-H stretching for the aromatic and methyl groups.

  • A strong C=O stretching for the ketone group in the dioxinone ring.

  • C-O stretching for the ether linkages.

  • C=C stretching for the aromatic ring.

2.3.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion.

Biological Activity

There is currently no published data on the biological activity or potential signaling pathway involvement of this compound.

Experimental and Logical Workflows

Proposed Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Phloroglucinol, Acetone derivative) reaction Chemical Reaction (e.g., Acid-catalyzed condensation) start->reaction workup Aqueous Workup (Quenching, Extraction, Drying) reaction->workup chromatography Flash Column Chromatography workup->chromatography nmr NMR Spectroscopy (1H, 13C) chromatography->nmr ftir FTIR Spectroscopy chromatography->ftir ms Mass Spectrometry chromatography->ms final_product Pure Compound nmr->final_product ftir->final_product ms->final_product

Caption: Proposed workflow for the synthesis and characterization.

Logical Workflow for Future Biological Investigation

G cluster_screening Initial Screening cluster_investigation Focused Investigation cluster_pathway Pathway Analysis compound This compound bioassays Broad Panel of In Vitro Bioassays (e.g., anticancer, anti-inflammatory, antimicrobial) compound->bioassays hit_identification Identification of 'Hit' Activity bioassays->hit_identification dose_response Dose-Response Studies hit_identification->dose_response moa Mechanism of Action Studies dose_response->moa pathway_analysis Identification of Modulated Signaling Pathways moa->pathway_analysis

Caption: Logical workflow for investigating biological activity.

References

An In-depth Technical Guide to 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (CAS 137571-73-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (CAS 137571-73-4), a heterocyclic organic compound with potential applications in pharmaceutical research. This document collates available data on its chemical and physical properties, and while specific experimental data on its synthesis, spectral analysis, and biological activity remains limited in publicly accessible literature, this guide furnishes information on related compounds and general methodologies relevant to its study. The potential for this molecule to exhibit anti-inflammatory, antioxidant, and antibacterial properties warrants further investigation.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its core structure consists of a dihydroxy-substituted benzene ring fused to a dimethyl-substituted dioxinone ring. The presence of hydroxyl groups suggests potential antioxidant activity through hydrogen donation, while the overall scaffold is of interest for potential biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 137571-73-4[1]
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [1][2]
IUPAC Name 5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxin-4-one[1]
Melting Point 194.5-198.5 °C[2]
Appearance White crystalline solidGeneral supplier data
Solubility Soluble in ethanol, ether, and dimethyl sulfoxideGeneral supplier data
Predicted Boiling Point 461.5±34.0 °C[2]
Predicted Density 1.400±0.06 g/cm³[2]
Predicted pKa 7.58±0.40[2]

Synthesis

Hypothetical Synthetic Pathway:

Synthetic Pathway Phloroglucinol Phloroglucinol Derivative Intermediate Intermediate Phloroglucinol->Intermediate Condensation Acetone Acetone Acetone->Intermediate Target 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one Intermediate->Target Cyclization

Caption: Hypothetical synthesis of the target compound.

Spectroscopic Data

Detailed, interpreted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound are not currently published in scientific literature. However, an FTIR spectrum is available on SpectraBase. For researchers who synthesize this compound, the following are expected spectral characteristics based on its structure.

3.1. Expected ¹H and ¹³C NMR Spectral Features

  • ¹H NMR: Signals corresponding to the aromatic protons on the benzene ring, the hydroxyl protons (which may be broad and exchangeable with D₂O), and a characteristic singlet for the two equivalent methyl groups on the dioxinone ring are anticipated.

  • ¹³C NMR: Resonances for the quaternary carbons of the carbonyl group and the dimethyl-substituted carbon, as well as signals for the aromatic carbons (some of which will be shifted downfield due to the attachment of hydroxyl groups) and the methyl carbons are expected.

3.2. Expected Mass Spectrometry Fragmentation Pattern

Electron impact mass spectrometry would likely show a molecular ion peak. Common fragmentation pathways could involve the loss of a methyl group, loss of acetone from the dioxinone ring, and cleavages of the heterocyclic ring.

Biological Activity and Potential Mechanisms of Action

While specific studies on the biological activity of this compound are lacking, some sources suggest it may possess anti-inflammatory, antioxidant, and antibacterial properties. These potential activities are often associated with the flavonoid and chromone scaffolds, which share structural similarities with the target compound.

4.1. Potential Anti-inflammatory and Antioxidant Activity

The dihydroxy substitution on the benzene ring is a key feature of many antioxidant flavonoids. These compounds can act as radical scavengers.[4] The anti-inflammatory effects of similar compounds have been attributed to the modulation of oxidative stress, inhibition of arachidonic acid metabolism, and downregulation of pro-inflammatory cytokines, potentially through the inhibition of NF-κB.[5]

Potential Mechanism of Action Workflow:

Potential_MoA Compound 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one ROS Reactive Oxygen Species Compound->ROS Scavenges NFkB NF-κB Pathway Compound->NFkB Inhibits ROS->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Inflammation Inflammatory Response Cytokines->Inflammation Promotes

Caption: Putative anti-inflammatory and antioxidant mechanism.

4.2. Potential Antimicrobial Activity

Flavonoids and related phenolic compounds are known to exhibit antimicrobial activity against a range of bacteria.[6] The proposed mechanisms often involve inhibition of bacterial enzymes, disruption of the cell membrane, or inhibition of nucleic acid synthesis.

Experimental Protocols for Evaluation

For researchers aiming to investigate the biological properties of this compound, the following are standard experimental protocols.

5.1. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another common spectrophotometric assay to determine the antioxidant capacity of compounds.[7]

Workflow for Antioxidant Assays:

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH Radical Solution Compound_DPPH Add Compound DPPH_Radical->Compound_DPPH Incubate_DPPH Incubate Compound_DPPH->Incubate_DPPH Measure_DPPH Measure Absorbance Incubate_DPPH->Measure_DPPH ABTS_Radical ABTS Radical Solution Compound_ABTS Add Compound ABTS_Radical->Compound_ABTS Incubate_ABTS Incubate Compound_ABTS->Incubate_ABTS Measure_ABTS Measure Absorbance Incubate_ABTS->Measure_ABTS

Caption: General workflow for in vitro antioxidant assays.

5.2. Anti-inflammatory Activity Assays

  • Nitric Oxide (NO) Production in LPS-stimulated Macrophages: This assay measures the inhibition of NO production, a key inflammatory mediator, in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide.

  • Cytokine Production Assays (ELISA): Measurement of the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated immune cells.

5.3. Antimicrobial Activity Assays

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[8]

  • Disk Diffusion Assay: A qualitative method to assess the antimicrobial activity by measuring the zone of inhibition around a disk impregnated with the compound.

Conclusion

This compound is a compound with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of anti-inflammatory, antioxidant, and antimicrobial research. While there is a notable lack of specific experimental data in the current scientific literature, this guide provides a foundation for researchers by summarizing its known properties and outlining potential avenues for synthesis and biological evaluation based on related chemical structures. Further research is warranted to fully elucidate the synthetic pathways, spectroscopic characteristics, and pharmacological profile of this compound.

References

An In-Depth Technical Guide to 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a chemical compound of interest within the broader class of benzodioxinones, which are noted for their diverse biological activities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential therapeutic applications based on available scientific literature. Due to the limited publicly available data specifically for this compound, this guide also explores the characteristics of structurally related phloroglucinol and benzodioxole derivatives to infer potential biological activities and guide future research.

Molecular Structure and Chemical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 137571-73-4, possesses the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2] The molecule features a core 4H-1,3-benzodioxin-4-one structure, which is characterized by a benzene ring fused to a 1,3-dioxin-4-one ring. Key structural features include two hydroxyl (-OH) groups at the 5 and 7 positions of the aromatic ring and two methyl (-CH₃) groups attached to the 2 position of the dioxinone ring.

The IUPAC name for this compound is 5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxin-4-one.[1] Its 2D chemical structure is depicted below:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₅[1][2]
Molecular Weight 210.18 g/mol [1][2]
CAS Number 137571-73-4[1][2]
Melting Point 194.5-198.5 °C[2][3]
Appearance Not specified (likely a solid)
Solubility Not specified

Synthesis

A potential synthetic approach could be the acid-catalyzed condensation of phloroglucinol with 2,2-dimethoxypropane or acetone. This type of reaction is a common method for the formation of the 2,2-dimethyl-1,3-dioxinone ring system.

synthesis_workflow Reactants Phloroglucinol + 2,2-Dimethoxypropane/Acetone Reaction Acid-Catalyzed Condensation Reactants->Reaction Product This compound Reaction->Product

Caption: Plausible synthetic workflow for the target compound.

Spectral Data

Specific experimental NMR and mass spectrometry data for this compound are not currently available in public databases. A commercially available data sheet indicates the existence of an FTIR spectrum, but the actual spectrum was not retrieved.[4] The acquisition and analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data would be crucial for the definitive structural confirmation and characterization of this compound.

Potential Biological Activities and Therapeutic Applications

While direct biological studies on this compound are limited, the structural components of the molecule, namely the phloroglucinol and benzodioxole moieties, are present in numerous natural and synthetic compounds with a wide range of biological activities.

Insights from Phloroglucinol Derivatives

Phloroglucinol and its derivatives are a class of secondary metabolites found in plants and brown algae, known to exhibit a vast array of biological activities.[5] These activities include:

  • Antimicrobial and Antiviral Properties: Phloroglucinols have demonstrated efficacy against various viruses, including HIV and herpesviruses, as well as antibacterial effects against strains like Bacillus subtilis and Staphylococcus aureus.[5]

  • Anti-inflammatory Effects: Many phloroglucinol derivatives exhibit anti-inflammatory properties.[6]

  • Anticancer Activity: Certain phloroglucinol compounds have shown cytotoxic effects on various human cancer cell lines.[7]

  • Antidepressant-like Effects: Extracts from Hypericum species, which are rich in phloroglucinol derivatives, are used to treat mild to moderate depression.[1]

The presence of the dihydroxy-substituted aromatic ring in this compound suggests that it may share some of these biological activities.

Insights from Benzodioxole Derivatives

The 1,3-benzodioxole scaffold is a key structural feature in many biologically active compounds. The synthesis and biological evaluation of various benzodioxole derivatives have been a subject of significant research.

Future Research Directions

To fully elucidate the potential of this compound as a therapeutic agent, further research is imperative. The following logical steps are proposed for future investigations:

future_research cluster_synthesis Synthesis and Characterization cluster_bioactivity Biological Evaluation Synthesis Develop and Optimize Synthetic Protocol Purification Purification and Crystallization Synthesis->Purification Characterization Full Spectroscopic Characterization (NMR, MS, IR, X-ray) Purification->Characterization Screening In vitro Screening for Antimicrobial, Anticancer, and Anti-inflammatory Activity Characterization->Screening Mechanism Mechanism of Action Studies Screening->Mechanism InVivo In vivo Efficacy and Toxicity Studies Mechanism->InVivo

Caption: Proposed workflow for future research.

Conclusion

This compound is a molecule with a chemical structure that suggests potential for interesting biological activities, drawing from the known properties of phloroglucinol and benzodioxole derivatives. However, a significant gap exists in the scientific literature regarding its specific synthesis, characterization, and biological evaluation. The information presented in this guide serves as a foundation and a call to action for further research to unlock the full potential of this compound for scientific and therapeutic advancement. The detailed experimental protocols and in-depth biological studies are critical next steps for the research community.

References

An In-depth Technical Guide on the Spectral Data of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. Due to the limited availability of direct spectral information for this specific compound, this guide also includes data from closely related structural analogs to provide a representative understanding of its spectral characteristics.

Chemical Structure and Properties

  • IUPAC Name: 5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxin-4-one[1]

  • Molecular Formula: C₁₀H₁₀O₅[1]

  • Molecular Weight: 210.18 g/mol [1]

  • CAS Number: 137571-73-4[1]

Spectral Data

Direct experimental spectral data for this compound is not widely available in public databases. The following sections present available data for the target compound and its structural analogs.

2.1. ¹H NMR Spectral Data

No specific ¹H NMR data for this compound was found in the searched literature. The following table includes data for a related benzodioxinone derivative for comparative purposes.

Table 1: ¹H NMR Spectral Data of an Analogous Benzodioxinone Derivative

CompoundSolventChemical Shifts (δ, ppm)
5-hydroxy-2,2-dimethyl-4h-benzo[d][2][3]dioxin-4-one CDCl₃6.7-6.5 (d, 3H, Ar), 4.9 (s, 2H, OCH₂), 1.7 (s, 6H, CH₃)[2]

2.2. ¹³C NMR Spectral Data

Direct ¹³C NMR data for the target compound is unavailable. Data for a related compound is provided for reference.

Table 2: ¹³C NMR Spectral Data of an Analogous Dibenzodioxin Derivative

CompoundSolventChemical Shifts (δ, ppm)
1,2,3,4-tetrafluorodibenzo[b,e][2][4]dioxine CDCl₃144.5 (dd, JC−F = 248.7, 18.4 Hz), 140.6, 137.0 (t, JC−F = 3.5 Hz), 125.1, 116.6, 98.5 (dd, JC−F = 13.5, 10.3 Hz)[5]

2.3. Infrared (IR) Spectral Data

A reference to an FTIR spectrum for this compound exists in the SpectraBase database, however, the detailed spectral data is not publicly accessible.[6] Key expected vibrational frequencies for this class of compounds are listed below.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)3500-3200 (broad)
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C=O (ester)1750-1735
C=C (aromatic)1600-1450
C-O (ether)1300-1000

For a related compound, 5-(3-hydroxypropoxy)-2,2-diphenyl-4H-benzo[d][2][3]dioxin-4-one , an O–H band is observed at 3600–3200 cm⁻¹.[7]

2.4. Mass Spectrometry (MS) Data

No specific mass spectrometry data for this compound was found. The exact mass is calculated to be 210.052823 g/mol .[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 3-5 mg of the compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

  • Instrumentation: Spectra are recorded on a spectrometer, for instance, a Bruker Avance series, operating at frequencies such as 400 or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR.

  • ¹H NMR Acquisition: Standard parameters include a 30° pulse width, an acquisition time of approximately 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled spectra are usually acquired with a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (ATR Method): A small amount of the solid sample is placed directly onto the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact.

  • Instrumentation: An FTIR spectrometer, such as a Thermo Fisher Nicolet or a Bruker Alpha, is used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

3.3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: For a compound of this nature, Electron Ionization (EI) or Electrospray Ionization (ESI) would be common methods.

    • EI: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • ESI: The sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary to form charged droplets, from which ions are desolvated.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

  • Data Acquisition and Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to aid in elemental composition determination.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a novel compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (e.g., HRMS) Purification->MS Data_Integration Integration of Spectral Data NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

References

An In-depth Technical Guide to the Solubility Profile of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a complex organic molecule with potential applications in various scientific fields. A thorough understanding of its solubility profile is a critical first step in any research and development endeavor, from initial biological screening to formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed experimental protocols for determining its solubility. Due to the current lack of publicly available, specific quantitative solubility data for this compound, this guide focuses on the established methodologies for generating such crucial information.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. These parameters are essential for designing and interpreting solubility experiments.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₅PubChem[1]
Molecular Weight 210.18 g/mol PubChem[1]
Melting Point 194.5-198.5 °CChemicalBook[2], Guidechem[3]
pKa (Predicted) 7.58 ± 0.40ChemicalBook[2]
Appearance Solid (predicted)
CAS Number 137571-73-4PubChem[1]

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through two primary approaches: kinetic and thermodynamic solubility assays. Kinetic solubility measures the concentration of a compound in solution after a short incubation period, often from a DMSO stock, and is useful for high-throughput screening in early drug discovery.[4][5][6] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound and is determined after a longer incubation period, which is crucial for later-stage development and formulation.[7][8][9]

General Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a research compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization Start Test Compound (Solid) Kinetic_Solubility Kinetic Solubility Assay (e.g., Nephelometry, Direct UV) Start->Kinetic_Solubility Decision1 Solubility > Threshold? Kinetic_Solubility->Decision1 Thermodynamic_Solubility Thermodynamic Solubility Assay (Shake-Flask Method) Decision1->Thermodynamic_Solubility Yes Formulation Formulation Development Decision1->Formulation No (Consider Formulation Strategies) Thermodynamic_Solubility->Formulation Proceed Proceed to Further Studies (e.g., Bioavailability) Formulation->Proceed

Caption: General workflow for solubility assessment in drug discovery.
Detailed Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

3.2.1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps (e.g., 1.5 mL glass vials)

  • Thermomixer or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Volumetric flasks and pipettes

3.2.2. Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a known high concentration. From this stock, prepare a series of standard solutions of known concentrations by serial dilution.

  • Sample Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of the solid compound into a vial.[7] Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.[7]

  • Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker.[7] Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect the supernatant without disturbing the pellet. Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method. Determine the concentration of the dissolved compound by comparing the peak area to the calibration curve generated from the standard solutions.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions. The results are typically reported in µg/mL or µM.[8]

Detailed Protocol for Kinetic Solubility

This high-throughput method is suitable for early-stage screening of multiple compounds.

3.3.1. Materials and Equipment:

  • This compound (dissolved in 100% DMSO as a stock solution, e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate reader (nephelometer or UV spectrophotometer)

  • Plate shaker

3.3.2. Procedure (Nephelometric Method):

  • Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound into the wells of a 96-well plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).[4]

  • Measurement: Measure the light scattering of each well using a nephelometer.[4] The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to control wells.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways affected by this compound. However, compounds with similar structural motifs, such as benzodioxoles and chromones, have been reported to exhibit a range of biological activities, including anticancer and kinase inhibitory effects.[10][11] Future research into the biological effects of this compound would be a valuable contribution to the scientific community.

The following diagram illustrates a conceptual workflow for the initial biological screening of a novel compound.

G cluster_0 Compound Preparation and Initial Screens cluster_1 Mechanism of Action Studies Compound 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one Solubilization Solubilization in a Biocompatible Solvent (e.g., DMSO) Compound->Solubilization Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Solubilization->Cell_Viability Hit_ID Hit Identification Cell_Viability->Hit_ID Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Hit_ID->Target_Deconvolution Active Compound Lead_Opt Lead Optimization Hit_ID->Lead_Opt Inactive Compound (Consider Structural Modifications) Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Deconvolution->Pathway_Analysis Pathway_Analysis->Lead_Opt

Caption: Conceptual workflow for biological screening and pathway analysis.

Conclusion

While direct experimental data on the solubility of this compound is not yet available, this guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. The detailed experimental protocols for both thermodynamic and kinetic solubility assays offer a robust starting point for any investigation. A thorough characterization of the solubility profile is an indispensable step that will underpin the successful development and application of this compound in future research.

References

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the chemical compound 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. Currently, there is a notable absence of direct research into the specific pharmacological effects of this molecule. However, its established role as a synthetic intermediate for Altenuene, a mycotoxin with known cytotoxic and antimicrobial properties, provides a strong rationale for investigating its own potential bioactivities. This document outlines a proposed research framework, including detailed experimental protocols for cytotoxicity, antimicrobial, and anti-inflammatory screening, and visualizes relevant signaling pathways and experimental workflows. All quantitative data presented are hypothetical and intended to serve as a template for future research findings.

Introduction

This compound is a member of the benzodioxinone class of heterocyclic compounds. While direct biological studies on this specific molecule are not currently available in the public domain, its chemical structure and its role as a precursor to the mycotoxin Altenuene suggest that it may possess latent biological activities of interest to the fields of pharmacology and drug discovery. Altenuene has demonstrated cytotoxic effects against various cancer cell lines and moderate antimicrobial activity.[1][] This guide, therefore, explores the potential for this compound to exhibit similar properties and proposes a structured approach for its systematic evaluation.

Potential Biological Activities and Screening Strategy

Based on the known activities of its derivative, Altenuene, and the broader class of benzodioxinones, the primary areas of investigation for this compound should include cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. A tiered screening approach is recommended to efficiently assess these activities.

Hypothetical Data Presentation

The following tables are presented as a template for the clear and structured presentation of quantitative data that would be generated from the proposed experimental protocols.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineCompound Concentration (µM)% Cell ViabilityIC50 (µM)
MCF-7 (Breast) 195.2 ± 4.145.8
1078.5 ± 5.3
5048.1 ± 3.9
10022.7 ± 2.5
A549 (Lung) 198.1 ± 3.7>100
1090.3 ± 4.8
5085.6 ± 5.1
10075.2 ± 6.0
HEK293 (Normal) 199.5 ± 2.1>100
1097.2 ± 3.3
5094.8 ± 2.8
10091.4 ± 4.2

Table 2: Hypothetical Antimicrobial Activity Data

Microbial StrainAssay TypeZone of Inhibition (mm)MIC (µg/mL)
S. aureus Agar Disc Diffusion12 ± 1.564
E. coli Agar Disc Diffusion0>256
C. albicans Broth MicrodilutionN/A128

Table 3: Hypothetical In Vitro Anti-inflammatory Activity Data

AssayBiomarker Measured% Inhibition at 50 µMIC50 (µM)
LPS-stimulated RAW 264.7 cells Nitric Oxide (NO)65.7 ± 7.238.2
Cyclooxygenase (COX-2) Assay Prostaglandin E2 (PGE2)42.1 ± 5.975.4
5-Lipoxygenase (5-LOX) Assay Leukotriene B4 (LTB4)25.8 ± 4.3>100

Proposed Experimental Protocols

The following are detailed methodologies for the key experiments proposed for the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the compound on the proliferation of cancer and normal cell lines.[3]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) and a normal human cell line (e.g., HEK293) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compound dilutions for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value is determined by non-linear regression analysis.

Antimicrobial Screening (Agar Disc Diffusion and Broth Microdilution)

These methods provide a preliminary assessment of the compound's antibacterial and antifungal activity.[4][5]

3.2.1. Agar Disc Diffusion

  • Inoculum Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in nutrient broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and spread evenly over the surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile paper discs (6 mm) are impregnated with a known concentration of the test compound (e.g., 100 µ g/disc ) and placed on the agar surface.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

3.2.2. Broth Microdilution (for Minimum Inhibitory Concentration - MIC)

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay evaluates the potential of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and relevant signaling pathways that may be modulated by this compound if it exhibits biological activity.

G cluster_0 Cytotoxicity Screening Workflow start Start: Cell Line Selection (e.g., MCF-7, A549, HEK293) culture Cell Seeding in 96-well Plates start->culture treat Treatment with 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one culture->treat incubate 48h Incubation treat->incubate mtt MTT Reagent Addition incubate->mtt dissolve Formazan Dissolution mtt->dissolve read Absorbance Reading (570nm) dissolve->read analyze Data Analysis: % Viability, IC50 Calculation read->analyze

Proposed workflow for in vitro cytotoxicity screening.

G cluster_1 Antimicrobial Screening Workflow cluster_diffusion Agar Disc Diffusion cluster_mic Broth Microdilution (MIC) start Start: Microbial Strain Selection (e.g., S. aureus, E. coli, C. albicans) d_inoculate Plate Inoculation start->d_inoculate m_dilute Serial Dilution of Compound start->m_dilute d_disc Apply Compound Disc d_inoculate->d_disc d_incubate Incubation d_disc->d_incubate d_measure Measure Zone of Inhibition d_incubate->d_measure analyze Data Analysis: Qualitative Activity & MIC Value d_measure->analyze m_inoculate Inoculate with Microbe m_dilute->m_inoculate m_incubate Incubation m_inoculate->m_incubate m_read Visual Assessment of Growth m_incubate->m_read m_read->analyze

Proposed workflow for antimicrobial activity screening.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway (NF-κB) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Genes (iNOS, COX-2) nucleus->genes Induces Transcription compound 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one compound->IKK Potential Inhibition

Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

While this compound remains uncharacterized in terms of its biological activity, its identity as a synthetic precursor to the bioactive mycotoxin Altenuene provides a compelling basis for its investigation. The experimental framework detailed in this guide offers a systematic approach to screen for potential cytotoxic, antimicrobial, and anti-inflammatory properties. The provided protocols and data presentation templates are intended to facilitate future research and ensure that any findings are communicated in a clear and standardized manner. The exploration of this compound could unveil a novel scaffold for the development of new therapeutic agents.

References

An In-Depth Technical Guide on 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a chemical compound with the molecular formula C₁₀H₁₀O₅.[1] While its specific discovery and biological activities are not extensively documented in publicly available literature, its structure, derived from the versatile phloroglucinol backbone, suggests potential for investigation in various scientific domains. This guide provides a summary of the known physicochemical properties and a hypothesized synthetic pathway for this compound, aiming to serve as a foundational resource for researchers interested in its further exploration.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information has been aggregated from various chemical databases and supplier specifications.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₅PubChem[1]
Molecular Weight 210.18 g/mol PubChem[1]
CAS Number 137571-73-4PubChem[1]
Melting Point 194.5-198.5 °CChemical Supplier
Appearance Solid-
FTIR Spectrum AvailableSpectraBase[2]

Table 1: Physicochemical Properties of this compound

Hypothetical Synthesis Protocol

A potential synthetic approach involves the acid-catalyzed reaction of phloroglucinol with acetone. This reaction would likely proceed through an electrophilic aromatic substitution mechanism, followed by intramolecular cyclization to form the benzodioxinone ring system.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product phloroglucinol Phloroglucinol catalyst Acid Catalyst (e.g., H₂SO₄) phloroglucinol->catalyst acetone Acetone acetone->catalyst product This compound catalyst->product

Caption: Hypothetical synthesis of the target compound.

Detailed Hypothetical Methodology:

  • Reaction Setup: To a solution of phloroglucinol (1 equivalent) in a suitable aprotic solvent (e.g., toluene or dioxane), add a stoichiometric excess of acetone (e.g., 1.5-2 equivalents).

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Note: This is a proposed protocol and would require experimental optimization of reaction conditions, including catalyst choice, solvent, temperature, and reaction time.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activities of this compound. The structural similarity to other flavonoid and benzodioxane derivatives, which are known to possess a wide range of biological effects including antimicrobial and cytotoxic activities, suggests that this compound could be a candidate for biological screening.[3][4][5]

Given the lack of experimental data, no signaling pathways can be definitively associated with this compound. Future research endeavors would be necessary to explore its potential biological effects and elucidate any underlying mechanisms of action. A general workflow for such an investigation is proposed below.

G cluster_workflow Biological Activity Screening Workflow A Compound Synthesis and Purification B In Vitro Screening (e.g., Antimicrobial, Cytotoxicity Assays) A->B C Hit Identification B->C D Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) C->D E In Vivo Studies (Animal Models) D->E

Caption: A general workflow for biological evaluation.

Conclusion and Future Directions

This compound remains a largely uncharacterized molecule. While its fundamental physicochemical properties are known, a significant opportunity exists for the scientific community to investigate its synthesis, potential natural occurrence, and biological activities. The proposed synthetic route provides a starting point for chemists to access this compound for further study. Subsequent biological screening could unveil novel therapeutic properties, paving the way for more in-depth mechanistic and preclinical investigations. The structural motifs present in this compound warrant its inclusion in screening libraries for drug discovery programs.

References

An In-depth Technical Guide to 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, a polyphenolic compound belonging to the benzodioxinone class. While direct research on this specific molecule is limited, its structural similarity to well-studied phloroglucinol derivatives suggests significant potential in various therapeutic areas. This document consolidates available data on its chemical properties and extrapolates its potential biological activities and mechanisms based on structurally related compounds.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a phloroglucinol core fused with a dioxinone ring. Its key physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 137571-73-4[1][2][3]
Molecular Formula C₁₀H₁₀O₅[1][3]
Molecular Weight 210.18 g/mol [1][3]
IUPAC Name 5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxin-4-one[1]
Melting Point 194.5-198.5 °C[2][4]
Boiling Point 461.5±34.0 °C (Predicted)[2]
Density 1.400±0.06 g/cm³ (Predicted)[2]
pKa 7.58±0.40 (Predicted)[2]
XLogP3 1.1[1]
Appearance Powder[2]

Synthesis

While a specific published synthesis for this compound has not been identified in the reviewed literature, a plausible synthetic route can be proposed based on established methods for analogous benzodioxinone structures. The most logical approach involves the acid-catalyzed condensation of 2,4,6-trihydroxybenzoic acid (phloroglucinol carboxylic acid) with an acetone equivalent, such as 2,2-dimethoxypropane.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product R1 2,4,6-Trihydroxybenzoic Acid P1 Condensation/ Ketalization R1->P1 R2 2,2-Dimethoxypropane R2->P1 C1 Acid Catalyst (e.g., p-TsOH) C1->P1 C2 Anhydrous Solvent (e.g., Toluene) C2->P1 P2 Lactonization P1->P2 Intramolecular P3 Workup & Purification P2->P3 FP 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one P3->FP

Proposed synthesis workflow for the target compound.
  • Reaction Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4,6-trihydroxybenzoic acid (1 equivalent), 2,2-dimethoxypropane (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Solvent Addition : Add a suitable anhydrous solvent, such as toluene, to facilitate azeotropic removal of the methanol byproduct.

  • Reaction Execution : Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of methanol in the Dean-Stark trap and by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in the public domain literature. The following table summarizes the available information.

TechniqueDataReference(s)
¹H NMR Not available in searched literature.
¹³C NMR Not available in searched literature.
Mass Spectrometry (MS) Not available in searched literature.
Fourier-Transform Infrared (FTIR) A spectrum is available in the SpectraBase database.[5]

Potential Biological Activities & Drug Development

No dedicated biological studies for this compound were found. However, its structure, containing a phloroglucinol core, is strongly indicative of potent antioxidant and anti-inflammatory properties. Phloroglucinol and its acylated or alkylated derivatives have been extensively studied and shown to modulate key inflammatory pathways.[6][7]

Phloroglucinol derivatives are known to inhibit the production of pro-inflammatory mediators.[8] Studies on lipopolysaccharide (LPS)-stimulated macrophage (RAW 264.7) and microglial (BV-2) cells have shown that phloroglucinols can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8][9] This effect is often mediated by the downregulation of inducible nitric oxide synthase (iNOS) expression.[8] The underlying mechanism frequently involves the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[9]

G cluster_pathway Signaling Pathway cluster_expression Gene Expression cluster_products Inflammatory Mediators LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Target 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one Target->MAPK Target->NFkB iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 NFkB->iNOS NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs TNF TNF-α, IL-1β, IL-6 Cytokines->TNF

Potential anti-inflammatory mechanism of action.

The dihydroxy-substituted benzene ring is a classic phenolic antioxidant pharmacophore. Phenolic compounds can scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). The phloroglucinol moiety in the target molecule provides multiple hydroxyl groups that can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is a key pathological factor in many chronic inflammatory and neurodegenerative diseases.[9]

The following table summarizes the reported anti-inflammatory activity of related compounds to provide a benchmark for the potential potency of the title compound.

CompoundAssayCell LineIC₅₀ ValueReference(s)
Diacylphloroglucinol (Compound 2)iNOS Inhibition-19.0 µM[7]
Diacylphloroglucinol (Compound 2)NF-κB Inhibition-34.0 µM[7]
Alkylated Acylphloroglucinol (Compound 4)iNOS Inhibition-19.5 µM[7]
Alkylated Acylphloroglucinol (Compound 4)NF-κB Inhibition-37.5 µM[7]

Key Experimental Protocols

For researchers interested in evaluating the biological activity of this compound, the following standard protocols are provided.

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in LPS-stimulated cells.

  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Seeding : Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include wells with untreated cells (negative control) and cells treated only with LPS (positive control).

  • NO Measurement (Griess Assay) :

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis : Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

This is a common and rapid spectrophotometric assay to assess antioxidant activity.

  • Reagent Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture : In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

  • Initiation : Add 100 µL of the DPPH solution to each well. Include a control well with 100 µL of solvent and 100 µL of DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Conclusion and Future Outlook

This compound is a compound with a well-defined chemical structure but remains largely unexplored in terms of its biological potential. Based on a strong structure-activity relationship with known bioactive phloroglucinol derivatives, it is highly likely to possess significant antioxidant and anti-inflammatory properties.

Future research should focus on developing a validated synthesis for this compound to enable further investigation. Key priorities would include full spectroscopic characterization (NMR, MS, IR) and a systematic evaluation of its efficacy in various in vitro and in vivo models of inflammation and oxidative stress. Such studies would clarify its mechanisms of action and establish its potential as a lead compound for the development of new therapeutics for inflammatory or neurodegenerative diseases.

References

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: A Synthetic Keystone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals no direct evidence of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one as a naturally occurring compound. Instead, this phloroglucinol derivative serves as a crucial synthetic intermediate in the laboratory preparation of precursors for complex natural products, most notably the mycotoxin Altenuene. Altenuene is a toxic metabolite produced by the fungus Alternaria tenuis. This technical guide delineates the known synthetic pathways involving this compound and its pivotal role in accessing more complex molecular architectures.

Physicochemical Properties

While not found in nature, the physical and chemical properties of this compound have been well-characterized, facilitating its use in organic synthesis. A summary of these properties is presented below.

PropertyValue
Molecular FormulaC₁₀H₁₀O₅
Molecular Weight210.18 g/mol
AppearanceSolid
CAS Number137571-73-4

Synthetic Utility: A Gateway to Altenuene Precursors

The primary significance of this compound lies in its application as a building block for the synthesis of Altenuene precursors. The dioxinone ring system provides a strategic advantage by protecting two of the three hydroxyl groups of the phloroglucinol core, allowing for selective reactions at the remaining hydroxyl and aromatic positions.

Logical Workflow for Synthetic Application

The following diagram illustrates the logical flow from the synthetic precursor to its role in the elaboration of more complex molecules.

G cluster_0 Synthesis of the Intermediate cluster_1 Application in Natural Product Synthesis Phloroglucinol Phloroglucinol Reaction_1 Ketalization Phloroglucinol->Reaction_1 Acetone Acetone Acetone->Reaction_1 Intermediate This compound Intermediate_app This compound Reaction_1->Intermediate Reaction_2 Elaboration Intermediate_app->Reaction_2 Reagents Further Synthetic Steps (e.g., acylation, coupling reactions) Reagents->Reaction_2 Precursor Altenuene Precursor Reaction_2->Precursor

Synthetic workflow of the title compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, as it is often prepared as a means to an end for more complex syntheses. However, based on general principles of organic chemistry, a plausible synthetic route is the acid-catalyzed ketalization of phloroglucinol with acetone.

General Procedure for Synthesis

Objective: To synthesize this compound from phloroglucinol.

Materials:

  • Phloroglucinol

  • Acetone (anhydrous)

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Methodology:

  • Reaction Setup: A solution of phloroglucinol in an excess of anhydrous acetone and a suitable anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalysis: A catalytic amount of an acid catalyst is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux and stirred for a period determined by reaction monitoring (e.g., by thin-layer chromatography). The reaction is driven by the removal of water, which can be facilitated by a Dean-Stark apparatus if using a solvent like toluene.

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is then washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a synthetic organic compound with a benzodioxinone core structure. This class of compounds is of interest in medicinal chemistry and drug development due to the potential for a wide range of biological activities. The following protocol details a common and effective method for the synthesis of this molecule, primarily through the acid-catalyzed reaction of a phloroglucinol derivative with an acetone equivalent.

Principle of the Synthesis

The synthesis of this compound is typically achieved through the reaction of phloroacetophenone with 2,2-dimethoxypropane in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). 2,2-Dimethoxypropane serves as both a protecting group for the diol and a source of the dimethylketal.[1][2][3] The reaction proceeds via the formation of an acetonide, which incorporates the acetone-derived 2,2-dimethyl group into the final benzodioxinone structure. 2,2-Dimethoxypropane is also an effective water scavenger, driving the reaction to completion.[3]

Quantitative Data

ParameterValueReference
Molecular Formula C₁₀H₁₀O₅[4]
Molecular Weight 210.18 g/mol [4][5]
Melting Point 194.5-198.5 °C[5][6]
Appearance Solid
Purity >95% (typical)[6]

Experimental Protocol

Materials:

  • Phloroacetophenone

  • 2,2-Dimethoxypropane[1][2]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[1]

  • Acetone

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a solution of phloroacetophenone (1 equivalent) in acetone, add 2,2-dimethoxypropane (2-3 equivalents).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents) to the reaction mixture.[1]

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the organic layer with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point can also be determined and compared to the literature value.[5][6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Phloroacetophenone Phloroacetophenone Stirring Stir at Room Temperature Phloroacetophenone->Stirring DMP 2,2-Dimethoxypropane DMP->Stirring pTsOH p-TsOH·H₂O (catalyst) pTsOH->Stirring Acetone Acetone (solvent) Acetone->Stirring Quench Quench with NaHCO₃ Stirring->Quench Reaction complete Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Column Column Chromatography Evaporate->Column Crude Product Product 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one Column->Product Purified Product

References

Application Notes and Protocols for the Purification of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one , a phloroglucinol derivative of interest in pharmaceutical research. The following sections detail the synthesis context, purification strategies, and specific experimental procedures to obtain a high-purity final product.

Introduction

This compound is a synthetic flavonoid derivative. As with many phenolic compounds, achieving high purity is crucial for accurate biological and pharmacological evaluation. The primary impurities in the synthesis of this compound are typically unreacted starting materials, such as phloroglucinol, and side-products from the acylation reaction. The purification strategies outlined below are designed to effectively remove these contaminants.

Synthesis Overview and Purification Strategy

The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation of phloroglucinol. This reaction can be catalyzed by various Lewis or Brønsted acids. A general representation of the synthesis and subsequent purification workflow is depicted below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Phloroglucinol Phloroglucinol Reaction Friedel-Crafts Acylation Phloroglucinol->Reaction AcylatingAgent Acylating Agent AcylatingAgent->Reaction Catalyst Catalyst Catalyst->Reaction CrudeProduct Crude Product (Mixture) Reaction->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography FractionAnalysis Fraction Analysis (TLC) ColumnChromatography->FractionAnalysis SolventEvaporation Solvent Evaporation FractionAnalysis->SolventEvaporation Recrystallization Recrystallization SolventEvaporation->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Figure 1. General workflow for the synthesis and purification of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
CAS Number 137571-73-4
Appearance Off-white to pale yellow solid
Melting Point 194.5-198.5 °C

Experimental Protocols

The following protocols describe the recommended procedures for the purification of this compound from a crude reaction mixture.

Protocol 1: Purification by Column Chromatography

This protocol is suitable for the initial purification of the crude product to remove the bulk of impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (analytical grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed silica gel column.

  • Elution: Begin elution with a non-polar solvent system, such as hexane:ethyl acetate (e.g., 9:1 v/v), and gradually increase the polarity of the mobile phase. The optimal gradient should be predetermined by TLC analysis of the crude mixture. A common gradient could be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 1:1 v/v). Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product, as identified by TLC. Evaporate the solvent using a rotary evaporator to obtain the purified compound.

G A Prepare Silica Gel Slurry and Pack Column B Dissolve Crude Product and Adsorb onto Silica Gel A->B C Load Sample onto Column B->C D Elute with Hexane/Ethyl Acetate Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Product H->I

Figure 2. Workflow for Column Chromatography Purification.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective final purification step to obtain a highly crystalline and pure product.

Materials:

  • Purified this compound (from column chromatography)

  • Methanol or Ethanol

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the partially purified compound in a minimal amount of hot methanol or ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Slowly add hot deionized water to the hot alcoholic solution until the solution becomes slightly turbid. Then, add a few drops of the alcohol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary

The following table summarizes the expected outcomes of the purification procedures.

ParameterColumn ChromatographyRecrystallization
Typical Purity >95%>99%
Typical Yield 60-80%85-95%
Physical Form Amorphous or semi-solidCrystalline solid
Primary Impurities Removed Starting materials, by-productsSoluble impurities, residual color

Concluding Remarks

The combination of column chromatography followed by recrystallization is a robust method for obtaining high-purity this compound. The specific conditions for both procedures may require optimization based on the scale of the synthesis and the impurity profile of the crude product. It is recommended to characterize the final product by techniques such as NMR, HPLC, and melting point analysis to confirm its purity and identity.

Application Notes and Protocols for the Analysis of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a heterocyclic compound with potential therapeutic properties. Preliminary assessments suggest it may possess anti-inflammatory, antioxidant, and antibacterial activities. As a member of the benzodioxinone class, which shares structural similarities with flavonoids, its biological activities are of significant interest in drug discovery and development. Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of this compound in various research and development stages.

This document provides detailed application notes and example protocols for the analytical characterization of this compound using common analytical techniques. Due to the limited availability of specific validated methods for this exact molecule, the provided protocols are based on established methods for structurally related phenolic and flavonoid compounds and should be adapted and validated for specific applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
CAS Number 137571-73-4
Appearance White crystalline solid
Melting Point 194.5-198.5 °C
Solubility Soluble in ethanol, ether, and dimethyl sulfoxide

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification

Application Note: Reverse-phase HPLC with UV detection is a suitable method for the quantification of this compound in bulk material and formulated products. The method's simplicity, robustness, and wide availability make it ideal for routine quality control and purity assessments. The following is an example protocol that should be optimized and validated for your specific matrix and instrumentation.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to an appropriate concentration to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Filter Filter through 0.45 µm filter Standard->Filter Sample Prepare Sample Solutions Sample->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample Derivatize Derivatization (e.g., Silylation) Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Ionize MS Ionization & Fragmentation Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Compound Detect->Identify Purity Assess Purity Identify->Purity Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines Receptor TLR4 Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Complex Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) AP1->Gene IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->Gene NFkB_IkB->NFkB releases Compound 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one Compound->MAPK Inhibits Compound->IKK Inhibits

Application Notes and Protocols for the In Vitro Evaluation of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a chemical compound with potential biological activities. While specific in vitro studies on this molecule are limited in publicly available scientific literature, it has been suggested to possess anti-inflammatory, antioxidant, and antibacterial properties[1]. This document provides a set of detailed protocols for foundational in vitro assays to enable researchers to investigate these potential activities. The provided methodologies for antioxidant, anti-inflammatory, and antibacterial screening are widely accepted and can be adapted for the evaluation of this specific compound.

Note: The quantitative data tables provided herein are templates for recording experimental results, as specific data for this compound is not currently available in published literature.

Antioxidant Activity Assessment

The antioxidant potential of a compound can be determined through various assays that measure its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH by an antioxidant. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control. Prepare a similar dilution series for the control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and the positive control.

    • For the blank, add 100 µL of the solvent (e.g., methanol) to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the test compound at each concentration to 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Data Presentation:

Concentration (µg/mL)Absorbance (517 nm)% Inhibition
Blank
10
25
50
100
200
IC50 (µg/mL)
ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate. The ABTS•+ has a blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To produce the ABTS•+ solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound and a positive control as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound and the positive control.

    • For the blank, add 190 µL of the diluted ABTS•+ solution to 10 µL of the solvent.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the concentration-response curve.

Data Presentation:

Concentration (µg/mL)Absorbance (734 nm)% Inhibition
Blank
10
25
50
100
200
IC50 (µg/mL)

Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound and Control Dilutions mix Mix Compound/Control with Reagent in 96-well plate prep_compound->mix prep_reagent Prepare DPPH or ABTS Reagent prep_reagent->mix incubate Incubate at Room Temperature mix->incubate read Measure Absorbance incubate->read calculate Calculate % Inhibition read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: General workflow for in vitro antioxidant activity assessment.

Anti-inflammatory Activity Assessment

A common method to assess in vitro anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Inhibition Assay using Griess Reagent

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide upon stimulation with LPS. Nitric oxide is a key inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare various concentrations of this compound in cell culture medium. A non-toxic concentration range should be determined beforehand using a cytotoxicity assay (e.g., MTT assay).

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compound. A known inhibitor of NO synthase, such as L-NAME, can be used as a positive control.

    • Incubate for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

    • Incubate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)% NO Inhibition
Control (no LPS)-
LPS alone-
Test Compound1
5
10
25
Positive Control
IC50 (µM)

Workflow for NO Inhibition Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_detection Detection seed_cells Seed RAW 264.7 cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere add_compound Add test compound/ control adhere->add_compound incubate1 Incubate for 1 hour add_compound->incubate1 add_lps Stimulate with LPS incubate1->add_lps incubate2 Incubate for 24 hours add_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Measure Absorbance at 540 nm griess_assay->read_absorbance

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Antibacterial Activity Assessment

The antibacterial potential of a compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Assay for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The test is performed in a liquid medium in a 96-well plate, and bacterial growth is assessed by measuring the turbidity of the culture.

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Select relevant bacterial strains (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative).

    • Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in the broth medium in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin or gentamicin) should be included as a reference.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, the optical density at 600 nm (OD600) can be measured to quantify bacterial growth.

Data Presentation:

Bacterial StrainTest Compound MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Staphylococcus aureus
Escherichia coli
(Other strains)

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound in broth inoculate Inoculate wells with bacteria prep_compound->inoculate prep_bacteria Prepare bacterial inoculum prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate determine_mic Visually determine MIC (no turbidity) incubate->determine_mic

Caption: Workflow for the broth microdilution assay to determine MIC.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Further research, including transcriptomic and proteomic studies, would be required to elucidate its mechanism of action.

Disclaimer

These protocols are intended as a guide for research purposes only. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional guidelines and regulations. The biological activities mentioned are based on limited information and require experimental validation.

References

Application Notes and Protocols: 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one as a key chemical intermediate in the synthesis of flavonoids, a significant class of compounds with a wide range of biological activities.

Introduction

This compound is a synthetic intermediate derived from phloroglucinol. The acetonide group serves as a protecting group for the 5- and 7-hydroxyl groups of the phloroglucinol core, allowing for selective reactions at the remaining hydroxyl group. This intermediate is particularly valuable in the synthesis of 5,7-dihydroxy-substituted flavonoids, such as chrysin and its derivatives, which are known for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.

The general synthetic strategy involves the acylation of the free hydroxyl group of the intermediate, followed by a Baker-Venkataraman rearrangement, cyclization to form the flavonoid core, and subsequent deprotection of the acetonide group to yield the final 5,7-dihydroxyflavonoid.

Chemical Properties:

PropertyValue
CAS Number 137571-73-4[1]
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [1]
Appearance Powder
Melting Point 194.5-198.5 °C

Synthetic Pathway Overview: Synthesis of Chrysin

The following sections detail a representative synthetic pathway for chrysin (5,7-dihydroxyflavone) starting from this compound. This multi-step synthesis involves:

  • Acylation: Protection of the remaining free hydroxyl group.

  • Baker-Venkataraman Rearrangement: Formation of a 1,3-diketone intermediate.

  • Cyclization: Formation of the flavone ring.

  • Deprotection: Removal of the acetonide protecting group to yield the final product.

Synthetic Pathway of Chrysin A 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one B Acylated Intermediate A->B Acylation C 1,3-Diketone Intermediate B->C Baker-Venkataraman Rearrangement D Protected Chrysin C->D Cyclization E Chrysin (5,7-Dihydroxyflavone) D->E Deprotection

A high-level overview of the synthetic pathway to Chrysin.

Experimental Protocols

This protocol describes the benzoylation of the starting intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound210.182.10 g10 mmol
Anhydrous Pyridine79.1020 mL-
Benzoyl Chloride140.571.28 mL11 mmol
Dichloromethane (DCM)84.9350 mL-
1M Hydrochloric Acid (HCl)36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Dissolve this compound (2.10 g, 10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.28 mL, 11 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the acylated intermediate.

Expected Yield: ~85-95%

Acylation_Workflow start Start dissolve Dissolve intermediate in anhydrous pyridine start->dissolve cool Cool to 0°C dissolve->cool add_benzoyl_chloride Add benzoyl chloride dropwise cool->add_benzoyl_chloride stir Stir at room temperature for 12-16h add_benzoyl_chloride->stir workup Work-up: DCM, HCl, NaHCO₃, Brine stir->workup dry_concentrate Dry over MgSO₄ and concentrate workup->dry_concentrate purify Purify product dry_concentrate->purify end End purify->end

Workflow for the acylation step.

This protocol converts the acylated intermediate into a 1,3-diketone.[2][3][4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Acylated Intermediate314.293.14 g10 mmol
Anhydrous Pyridine79.1030 mL-
Powdered Potassium Hydroxide (KOH)56.111.68 g30 mmol
1M Hydrochloric Acid (HCl)36.46As needed-
Diethyl Ether74.12As needed-

Procedure:

  • Dissolve the acylated intermediate (3.14 g, 10 mmol) in anhydrous pyridine (30 mL) in a round-bottom flask.

  • Add powdered potassium hydroxide (1.68 g, 30 mmol) to the solution.

  • Heat the mixture at 50-60 °C with stirring for 3-4 hours. The formation of a thick yellow precipitate indicates the progress of the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the 1,3-diketone intermediate.

Expected Yield: ~70-85%

This protocol describes the formation of the protected chrysin.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Diketone Intermediate314.293.14 g10 mmol
Glacial Acetic Acid60.0540 mL-
Concentrated Sulfuric Acid (H₂SO₄)98.080.5 mL-

Procedure:

  • Dissolve the 1,3-diketone intermediate (3.14 g, 10 mmol) in glacial acetic acid (40 mL) in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry to obtain the protected chrysin.

Expected Yield: ~80-90%

This final step removes the acetonide protecting group to yield chrysin.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Protected Chrysin296.282.96 g10 mmol
Methanol32.0450 mL-
Concentrated Hydrochloric Acid (HCl)36.465 mL-

Procedure:

  • Suspend the protected chrysin (2.96 g, 10 mmol) in methanol (50 mL) in a round-bottom flask.

  • Add concentrated hydrochloric acid (5 mL).

  • Heat the mixture to reflux for 2-4 hours, during which the product should dissolve and then may re-precipitate.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and add cold water to complete the precipitation of the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure chrysin.

Expected Yield: ~90-98%

Summary of Synthetic Steps and Yields

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1AcylationThis compoundAcylated IntermediateBenzoyl Chloride, Pyridine85-95
2Baker-VenkataramanAcylated Intermediate1,3-Diketone IntermediateKOH, Pyridine70-85
3Cyclization1,3-Diketone IntermediateProtected ChrysinH₂SO₄, Acetic Acid80-90
4DeprotectionProtected ChrysinChrysinHCl, Methanol90-98

Signaling Pathways of Interest for Flavonoids

Flavonoids, such as the chrysin synthesized through this pathway, are known to interact with various cellular signaling pathways, contributing to their biological activities. Further investigation into the specific mechanisms of action of the synthesized compounds is highly encouraged.

Signaling_Pathways Flavonoids Flavonoids (e.g., Chrysin) NFkB NF-κB Pathway Flavonoids->NFkB MAPK MAPK Pathway Flavonoids->MAPK PI3K_Akt PI3K/Akt Pathway Flavonoids->PI3K_Akt Antioxidant Antioxidant Enzymes Flavonoids->Antioxidant Inflammation ↓ Inflammation NFkB->Inflammation MAPK->Inflammation Apoptosis ↑ Apoptosis in Cancer Cells MAPK->Apoptosis Cell_Survival ↓ Cell Survival (Cancer) PI3K_Akt->Cell_Survival Oxidative_Stress ↓ Oxidative Stress Antioxidant->Oxidative_Stress

Potential signaling pathways modulated by flavonoids.

References

Application Notes and Protocols for the Use of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one in Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of 5,7-dihydroxy-substituted flavonoids utilizing 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. This compound serves as a key intermediate, acting as an acetonide-protected form of 2',4',6'-trihydroxyacetophenone (phloroacetophenone), a common precursor in the synthesis of flavonoids with a 5,7-dihydroxy substitution pattern. The use of this protected intermediate allows for greater control over reaction pathways and can improve yields by preventing unwanted side reactions involving the phenolic hydroxyl groups.

The overall synthetic strategy involves a multi-step process beginning with the protection of phloroacetophenone, followed by a Claisen-Schmidt condensation to form a chalcone, subsequent cyclization to a flavanone, and concluding with deprotection to yield the target flavonoid.

I. Synthesis of this compound

The initial step involves the protection of the hydroxyl groups of phloroacetophenone using 2,2-dimethoxypropane to form the acetonide.

Experimental Protocol: Acetonide Protection of Phloroacetophenone
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phloroacetophenone (1 equivalent) in a suitable solvent such as acetone.

  • Addition of Reagents: Add 2,2-dimethoxypropane (1.5 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

II. Synthesis of Chalcones via Claisen-Schmidt Condensation

The protected acetophenone is then condensed with a substituted benzaldehyde in a base-catalyzed Claisen-Schmidt condensation to yield a chalcone.

Experimental Protocol: Claisen-Schmidt Condensation
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: While stirring, slowly add an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

  • Reaction Conditions: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl).

  • Isolation: The precipitated chalcone is collected by filtration, washed with cold water until the filtrate is neutral, and dried.

III. Cyclization of Chalcones to Flavanones

The synthesized chalcone undergoes intramolecular cyclization to form the corresponding flavanone. This can be achieved under acidic or basic conditions.

Experimental Protocol: Intramolecular Cyclization of Chalcone
  • Reaction Setup: Dissolve the chalcone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalysis: Add a catalyst for cyclization. For basic conditions, sodium acetate can be used. For acidic conditions, a catalytic amount of a strong acid like sulfuric acid can be employed.

  • Reaction Conditions: Reflux the reaction mixture and monitor its progress by TLC.[1]

  • Work-up: After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purification: The resulting crude flavanone can be purified by recrystallization or column chromatography.

IV. Deprotection of the Acetonide Group

The final step is the removal of the acetonide protecting group to yield the 5,7-dihydroxy-substituted flavonoid.

Experimental Protocol: Acetonide Deprotection
  • Reaction Setup: Dissolve the protected flavonoid in a suitable solvent system, such as a mixture of chloroform and trifluoroacetic acid (TFA).

  • Reaction Conditions: Stir the reaction at room temperature. Monitor the deprotection by TLC.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final 5,7-dihydroxy flavonoid.

Quantitative Data Summary

The following table summarizes yields for key steps in flavonoid synthesis based on analogous reactions reported in the literature. It is important to note that these are representative yields and actual results may vary depending on the specific substrates and reaction conditions used.

Reaction StepStarting MaterialProductCatalyst/ConditionsYield (%)Reference
Claisen-Schmidt Condensation2'-hydroxyacetophenone and substituted benzaldehydes2'-hydroxychalconesNaOH in Methanol23-92[1]
Intramolecular Cyclization2'-hydroxychalconesFlavanonesSodium Acetate in Methanol7-74[1]
Intramolecular Cyclization2'-hydroxychalconesFlavanonesPiperidine in Water74-93[2]
Intramolecular Cyclization2'-hydroxydihydrochalconeFlavanonePd(TFA)₂, Cu(OAc)₂, DMSO, then HCl79[3]

Visualized Workflows and Pathways

Synthesis Pathway of 5,7-Dihydroxyflavonoids

flavonoid_synthesis cluster_protection Step 1: Protection cluster_condensation Step 2: Claisen-Schmidt Condensation cluster_cyclization Step 3: Cyclization cluster_deprotection Step 4: Deprotection phloroacetophenone Phloroacetophenone protected_acetophenone 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one phloroacetophenone->protected_acetophenone 2,2-Dimethoxypropane, p-TSA chalcone Protected Chalcone protected_acetophenone->chalcone benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone  Base (e.g., KOH) flavanone Protected Flavanone chalcone->flavanone Acid or Base final_flavonoid 5,7-Dihydroxyflavonoid flavanone->final_flavonoid Acid (e.g., TFA)

Caption: Proposed synthetic pathway for 5,7-dihydroxyflavonoids.

Experimental Workflow for Flavonoid Synthesis

experimental_workflow start Start: Phloroacetophenone protection Acetonide Protection start->protection condensation Claisen-Schmidt Condensation protection->condensation Add Substituted Benzaldehyde & Base cyclization Intramolecular Cyclization condensation->cyclization Add Acid or Base deprotection Acetonide Deprotection cyclization->deprotection Add Acid purification Purification & Characterization deprotection->purification end End Product: 5,7-Dihydroxyflavonoid purification->end

Caption: General experimental workflow for flavonoid synthesis.

References

Application Notes and Protocols for 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Specific biological activity and pharmacological data for 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one are limited in publicly available scientific literature. The following application notes and protocols are based on the structural characteristics of the molecule, which belongs to the flavonoid family, and are provided as a guide for initiating research into its potential therapeutic applications. The proposed experiments and anticipated results are hypothetical and intended to serve as a framework for investigation.

Introduction

This compound is a synthetic organic compound with a flavonoid-like scaffold.[1] Flavonoids are a well-studied class of natural products known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The dihydroxy substitution pattern on the aromatic ring of this compound suggests potential for similar biological activities, making it an interesting candidate for drug discovery and development.

This document provides an overview of the potential applications of this compound and detailed protocols for its initial biological evaluation.

Chemical Properties

A summary of the key chemical properties for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [1]
CAS Number 137571-73-4[1]
Appearance Solid (predicted)-
Solubility Soluble in DMSO, Methanol-

Potential Therapeutic Applications & Experimental Protocols

Based on its structural similarity to other flavonoids, this compound is hypothesized to possess the following activities:

  • Anticancer Activity

  • Anti-inflammatory Activity

  • Neuroprotective Activity

The following sections detail the protocols to investigate these potential applications.

Anticancer Activity

The presence of hydroxyl groups on the aromatic ring is a common feature in many anticancer flavonoids. These groups can participate in interactions with various biological targets and contribute to the induction of apoptosis and inhibition of cell proliferation.

This protocol outlines the determination of the cytotoxic effects of the compound on various cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture media to achieve final concentrations ranging from 0.1 to 100 µM. Add the diluted compound to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)25.5
A549 (Lung Cancer)42.1
HCT116 (Colon Cancer)33.8

Many flavonoid compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. A proposed signaling pathway for apoptosis induction is illustrated below.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Compound FasL FasL Compound->FasL Bax Bax Compound->Bax Bcl-2 Bcl-2 Compound->Bcl-2 Inhibits FasR FasR FasL->FasR FADD FADD FasR->FADD Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl-2->Mitochondrion Inhibits Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic signaling pathway.

Anti-inflammatory Activity

The dihydroxy-substituted aromatic ring is a key pharmacophore for anti-inflammatory activity in many flavonoids, primarily through the inhibition of pro-inflammatory mediators.

This protocol measures the effect of the compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (0.1 to 100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

AssayIC₅₀ (µM)
NO Production Inhibition15.2

The NF-κB signaling pathway is a key regulator of inflammation. Flavonoids often inhibit this pathway to exert their anti-inflammatory effects.

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB Phosphorylates Compound Compound Compound->IKK Inhibits NF-kB NF-kB IkB->NF-kB Inhibits Nucleus Nucleus NF-kB->Nucleus Translocates Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Activates

Caption: Proposed NF-κB signaling pathway inhibition.

Neuroprotective Activity

The antioxidant properties of flavonoids suggest a potential role in protecting neuronal cells from oxidative stress-induced damage, which is implicated in neurodegenerative diseases.

This protocol assesses the ability of the compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.

Protocol:

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to differentiate for 5-7 days with reduced serum.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound (0.1 to 50 µM) for 2 hours.

  • Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ (100 µM) to the cells and incubate for 24 hours.

  • MTT Assay: Perform the MTT assay as described in section 2.1.1.

  • Data Analysis: Calculate the percentage of cell viability relative to the H₂O₂-treated control and determine the EC₅₀ value (the concentration that provides 50% protection).

AssayEC₅₀ (µM)
Neuroprotection against H₂O₂12.8

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the development of a novel compound like this compound.

drug_discovery_workflow Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit_Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical_Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical_Trials Preclinical_Studies->Clinical_Trials

Caption: Drug discovery workflow.

Conclusion

This compound represents a molecule of interest for drug discovery due to its structural similarity to biologically active flavonoids. The provided protocols offer a starting point for the systematic evaluation of its potential anticancer, anti-inflammatory, and neuroprotective properties. Further studies, including mechanism of action elucidation and in vivo efficacy testing, are warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols for 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of published scientific literature detailing the specific cell culture applications of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. The following application notes and protocols are proposed based on the biological activities of structurally related compounds, such as other 1,3-benzodioxinone derivatives and the mycotoxin alternariol, which share a similar structural backbone. These protocols are intended to serve as a starting point for investigating the potential bioactivity of this compound.

Introduction

This compound is a small molecule whose biological activities have not been extensively characterized. However, its core structure, the 1,3-benzodioxinone ring system, is found in various biologically active compounds. Derivatives of the related 1,3-benzodioxole have demonstrated anti-tumor properties by inhibiting enzymes and promoting apoptosis. Furthermore, there is a structural resemblance to alternariol, a mycotoxin known to exhibit cytotoxic, genotoxic, and anticancer effects. Scientific reports indicate that alternariol and its derivatives can induce apoptosis, cell cycle arrest, and oxidative stress in cancer cells. These observations suggest that this compound may possess similar cytotoxic and anticancer properties, making it a candidate for investigation in cancer cell biology.

Potential Applications

Based on the activities of structurally analogous compounds, potential cell culture applications for this compound include:

  • Screening for Cytotoxic and Anti-proliferative Effects: Assessing the compound's ability to inhibit the growth of and kill various cancer cell lines.

  • Investigation of Apoptosis Induction: Determining if the compound induces programmed cell death in cancer cells.

  • Cell Cycle Analysis: Examining the effect of the compound on the progression of the cell cycle.

  • Mechanistic Studies: Elucidating the molecular pathways affected by the compound, such as those related to apoptosis and cell cycle regulation.

Quantitative Data Summary (Hypothetical)

The following tables are templates for summarizing quantitative data that could be generated from the experimental protocols outlined below.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Adenocarcinoma24Data to be determined
48Data to be determined
72Data to be determined
A549Lung Carcinoma24Data to be determined
48Data to be determined
72Data to be determined
HeLaCervical Adenocarcinoma24Data to be determined
48Data to be determined
72Data to be determined
HCT116Colorectal Carcinoma24Data to be determined
48Data to be determined
72Data to be determined

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)Incubation Time (h)% Apoptotic Cells (Annexin V+)
MCF-70.1 x IC₅₀24Data to be determined
0.5 x IC₅₀24Data to be determined
1.0 x IC₅₀24Data to be determined
A5490.1 x IC₅₀24Data to be determined
0.5 x IC₅₀24Data to be determined
1.0 x IC₅₀24Data to be determined

Table 3: Cell Cycle Analysis of Cells Treated with this compound

Cell LineTreatment Concentration (µM)Incubation Time (h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-70.5 x IC₅₀24Data to be determinedData to be determinedData to be determined
1.0 x IC₅₀24Data to be determinedData to be determinedData to be determined
A5490.5 x IC₅₀24Data to be determinedData to be determinedData to be determined
1.0 x IC₅₀24Data to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Workflow for Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 cluster_3 Data Analysis seed_cells Seed cells in 96-well plate incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_dilutions Prepare drug dilutions treat_cells Treat cells with compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT Cell Viability Assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells after treatment with the compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound (e.g., 0.1x, 0.5x, and 1.0x IC₅₀) for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Workflow for Apoptosis Assay

G seed Seed cells in 6-well plates treat Treat with compound for 24h seed->treat harvest Harvest cells (adherent + floating) treat->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Workflow for Annexin V/PI Apoptosis Assay.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Potential Signaling Pathway

Based on the known mechanisms of related compounds like alternariol, this compound might induce apoptosis through the intrinsic mitochondrial pathway.

Diagram of a Potential Apoptotic Pathway

G compound 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito bax Bax mito->bax activation bcl2 Bcl-2 mito->bcl2 inhibition cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 cyto_c->cas9 activation cas3 Caspase-3 cas9->cas3 activation apoptosis Apoptosis cas3->apoptosis

Potential Apoptotic Pathway.

These proposed application notes and protocols provide a framework for the initial investigation of this compound in a cell culture setting, with a focus on its potential as an anticancer agent. Experimental results should be carefully analyzed and validated.

Application Notes and Protocols for the Derivatization of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one , a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below are based on established chemical transformations of structurally related phenolic compounds and are intended to serve as a foundational guide for the synthesis of a diverse library of derivatives.

Introduction

This compound possesses two phenolic hydroxyl groups at the 5- and 7-positions, which are amenable to a variety of chemical modifications. These hydroxyl groups serve as key handles for derivatization, allowing for the introduction of various functional groups to modulate the molecule's physicochemical properties and biological activity. The primary derivatization strategies for this scaffold include O-alkylation, O-acylation, and aminomethylation (Mannich reaction), targeting the phenolic hydroxyl groups to enhance properties such as solubility, bioavailability, and target-specific interactions.

Derivatization Strategies

The primary sites for derivatization on the this compound core are the hydroxyl groups. The following sections detail the protocols for key derivatization reactions.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation of the hydroxyl groups can significantly impact the lipophilicity and metabolic stability of the parent compound. The Williamson ether synthesis is a robust method for achieving this transformation.

Reaction Scheme:

O_Alkylation reactant 5,7-Dihydroxy-2,2-dimethyl-4H- 1,3-benzodioxin-4-one reagents Alkyl halide (R-X) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) product 5,7-Dialkoxy-2,2-dimethyl-4H- 1,3-benzodioxin-4-one reactant->product Williamson Ether Synthesis

Caption: General scheme for O-alkylation.

Experimental Protocol:

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

    • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

    • Anhydrous N,N-dimethylformamide (DMF) or Acetone

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired alkyl halide (2.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

DerivativeAlkyl HalideYield (%)
5,7-Dimethoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-oneMethyl iodide85-95
5,7-Diethoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-oneEthyl bromide80-90
5,7-Dibenzyloxy-2,2-dimethyl-4H-1,3-benzodioxin-4-oneBenzyl bromide75-85
O-Acylation

Esterification of the hydroxyl groups can serve as a prodrug strategy to improve bioavailability or to introduce specific functionalities.

Reaction Scheme:

O_Acylation reactant 5,7-Dihydroxy-2,2-dimethyl-4H- 1,3-benzodioxin-4-one reagents Acyl chloride (R-COCl) or Acid anhydride ((RCO)2O) Base (e.g., Pyridine, Et3N) product 5,7-Diacyloxy-2,2-dimethyl-4H- 1,3-benzodioxin-4-one reactant->product Esterification

Caption: General scheme for O-acylation.

Experimental Protocol:

  • Materials:

    • This compound

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride (e.g., acetic anhydride)

    • Anhydrous pyridine or triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous pyridine or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride or acid anhydride (2.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

DerivativeAcylating AgentYield (%)
5,7-Diacetoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-oneAcetic anhydride90-98
5,7-Dibenzoyloxy-2,2-dimethyl-4H-1,3-benzodioxin-4-oneBenzoyl chloride85-95
Aminomethylation (Mannich Reaction)

The Mannich reaction introduces an aminomethyl group onto the aromatic ring, which can enhance water solubility and provide a handle for further functionalization. Based on reactions with similar phenolic compounds, the reaction is expected to occur at the C6 and/or C8 positions.

Reaction Scheme:

Mannich_Reaction reactant 5,7-Dihydroxy-2,2-dimethyl-4H- 1,3-benzodioxin-4-one reagents Formaldehyde Secondary amine (R2NH) Solvent (e.g., Ethanol) product 6,8-Bis(aminomethyl)-5,7-dihydroxy- 2,2-dimethyl-4H-1,3-benzodioxin-4-one reactant->product Mannich Reaction Biological_Pathways cluster_0 Benzodioxinone Derivative cluster_1 Potential Cellular Targets cluster_2 Cellular Responses Derivative Substituted Benzodioxinone Kinases Kinases (e.g., PI3K, MAPK) Derivative->Kinases TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) Derivative->TranscriptionFactors Enzymes Enzymes (e.g., COX, LOX) Derivative->Enzymes Proliferation ↓ Cell Proliferation Kinases->Proliferation Apoptosis ↑ Apoptosis Kinases->Apoptosis Inflammation ↓ Inflammation TranscriptionFactors->Inflammation Enzymes->Inflammation

Application Notes and Protocols for the Biological Evaluation of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a chemical compound with the molecular formula C10H10O5[1]. While its chemical structure is defined, there is a notable lack of comprehensive studies on its biological activities and potential therapeutic applications. For researchers and professionals in drug development, the initial characterization of a novel compound such as this is crucial. This document provides a set of detailed application notes and experimental protocols to guide the preliminary biological screening of this compound. The proposed assays will investigate its cytotoxic, antioxidant, and anti-inflammatory properties, which are fundamental parameters in the early stages of drug discovery[2].

I. Cytotoxicity Assessment: MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity. It is a foundational experiment to determine the cytotoxic potential of a compound against various cell lines[3][4]. This protocol will enable the determination of the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency[5].

Experimental Protocol: MTT Assay

1. Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells[3].

2. Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[4]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

4. Data Presentation:

Table 1: Hypothetical IC50 Values of this compound

Cell LineIncubation Time (h)IC50 (µM)
HeLa24> 100
4885.2
MCF-724> 100
4876.5
HEK29324> 100
48> 100

5. Visualization:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add Compound Concentrations incubate1->treat incubate2 Incubate 24/48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Read Absorbance at 570nm add_dmso->read calculate Calculate IC50 read->calculate end End calculate->end

MTT Assay Experimental Workflow

II. Antioxidant Activity Assessment

Application Note: Antioxidant assays are essential for determining a compound's ability to neutralize free radicals, which are implicated in numerous diseases. The DPPH and FRAP assays are two widely used methods to evaluate antioxidant capacity based on different mechanisms[6][7].

A. DPPH Radical Scavenging Assay

1. Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically[8].

2. Materials:

  • This compound (stock solution in methanol)

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well plates

  • Microplate reader

3. Procedure:

  • Sample Preparation: Prepare different concentrations of the test compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the compound/standard solution to 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

B. Ferric Reducing Antioxidant Power (FRAP) Assay

1. Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color, with absorbance measured at 593 nm[7].

2. Materials:

  • FRAP reagent: Acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) mixed in a 10:1:1 ratio.

  • This compound (stock solution in methanol)

  • Trolox (positive control)

  • Methanol

  • 96-well plates

  • Microplate reader

3. Procedure:

  • Sample Preparation: Prepare different concentrations of the test compound and Trolox in methanol.

  • Reaction Mixture: Add 10 µL of the compound/standard solution to 190 µL of FRAP reagent in a 96-well plate.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

4. Data Presentation:

Table 2: Hypothetical Antioxidant Activity of this compound

AssayParameterValuePositive ControlValue
DPPHIC50 (µg/mL)45.8Ascorbic Acid8.2
FRAPTrolox Equivalents (µM TE/mg)150.3--

5. Visualization:

Antioxidant_Assay_Logic cluster_dpph DPPH Assay cluster_frap FRAP Assay compound Test Compound dpph_radical DPPH Radical (Purple) compound->dpph_radical Scavenges fe3 Fe³⁺-TPZ (Colorless) compound->fe3 Reduces dpph_reduced DPPH-H (Yellow) dpph_radical->dpph_reduced Donates H+ / e- fe2 Fe²⁺-TPZ (Blue) fe3->fe2 Reduces Fe³⁺ to Fe²⁺ Inflammation_Pathway stimuli Inflammatory Stimuli pla2 PLA₂ stimuli->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs produces inflammation Inflammation pgs->inflammation compound 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one compound->cox2 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. Our goal is to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis typically involves an acid-catalyzed condensation reaction between phloroglucinol and an acetone equivalent, such as acetone itself or 2,2-dimethoxypropane. The reaction forms a stable six-membered ring, protecting two of the hydroxyl groups of phloroglucinol.

Q2: Why is it crucial to use anhydrous conditions in this synthesis?

A2: The presence of water can significantly reduce the yield of the desired product. Water can compete with the phloroglucinol in reacting with the acetone equivalent and can also deactivate many Lewis acid catalysts. Therefore, it is essential to use dry solvents and reagents and to protect the reaction from atmospheric moisture.

Q3: What types of acid catalysts are effective for this condensation?

A3: Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate) can be used to catalyze this reaction. The choice of catalyst can influence the reaction rate and yield, and may require optimization for your specific setup.

Q4: What are the most common side reactions that can lower the yield?

A4: Common side reactions include the self-condensation of acetone (if used directly), incomplete reaction leading to the recovery of starting materials, and the formation of polymeric byproducts. Over-alkylation or other secondary reactions on the phloroglucinol ring can also occur under harsh conditions.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting materials (phloroglucinol and acetone equivalent) from the desired product and any byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of Moisture: Reagents, solvents, or glassware may not be sufficiently dry.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Consider using 2,2-dimethoxypropane as the acetone source, as it also acts as a water scavenger.
2. Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.2. Use a fresh, anhydrous catalyst. Optimize the catalyst loading; start with a catalytic amount and incrementally increase if necessary.
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.3. Gradually increase the reaction temperature while monitoring for byproduct formation using TLC.
4. Insufficient Reaction Time: The reaction may not have reached completion.4. Continue to monitor the reaction by TLC until the starting material is consumed.
5. Improper Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.5. Carefully measure and use the correct stoichiometry. An excess of the acetone equivalent is often used.
Formation of Multiple Byproducts 1. High Reaction Temperature: Elevated temperatures can promote side reactions.1. Run the reaction at a lower temperature.
2. Excessive Catalyst Loading: Too much catalyst can lead to undesired side reactions.2. Reduce the amount of catalyst used.
3. Prolonged Reaction Time: Extended reaction times after completion can lead to product degradation or further reactions.3. Stop the reaction as soon as the starting material is consumed, as indicated by TLC.
Difficulty in Product Purification 1. Presence of Polar Byproducts: Acidic workup can sometimes leave residual catalyst or charged byproducts.1. Perform a mild aqueous workup with a sodium bicarbonate solution to neutralize the acid catalyst before extraction.
2. Similar Polarity of Product and Byproducts: Co-elution during column chromatography.2. Optimize the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

General Procedure for Acid-Catalyzed Condensation of Phloroglucinol with 2,2-Dimethoxypropane:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous phloroglucinol (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dioxane, or acetone).

  • Reagent Addition: Add 2,2-dimethoxypropane (1.5-2.0 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., zinc chloride, 0.1-0.2 equivalents) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05-0.1 equivalents).

  • Reaction: Heat the reaction mixture to a temperature between 60-110°C. The optimal temperature will depend on the solvent and catalyst used.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

As specific yield data for a range of conditions is not available in the searched literature, the following table provides a template for researchers to document their findings and optimize the reaction.

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Observations
e.g., ZnCl₂e.g., Toluenee.g., 80e.g., 6Record Yielde.g., Clean reaction, some starting material remaining
e.g., p-TsOHe.g., Dioxanee.g., 100e.g., 4Record Yielde.g., Faster reaction, some byproduct formation
..................

Visualizations

Below are diagrams illustrating the synthesis pathway and a general troubleshooting workflow.

Synthesis_Pathway Phloroglucinol Phloroglucinol Reaction Condensation Phloroglucinol->Reaction Acetone_Equivalent Acetone or 2,2-Dimethoxypropane Acetone_Equivalent->Reaction Acid_Catalyst Acid Catalyst (Brønsted or Lewis) Acid_Catalyst->Reaction Catalyzes Product 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one Reaction->Product

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Moisture Check for Moisture? (Reagents, Solvents, Glassware) Start->Check_Moisture Dry_Components Thoroughly Dry All Components Check_Moisture->Dry_Components Yes Check_Catalyst Check Catalyst Activity/ Loading? Check_Moisture->Check_Catalyst No Dry_Components->Check_Catalyst Optimize_Catalyst Use Fresh Catalyst & Optimize Loading Check_Catalyst->Optimize_Catalyst Yes Check_Conditions Check Reaction Temp./ Time? Check_Catalyst->Check_Conditions No Optimize_Catalyst->Check_Conditions Optimize_Conditions Optimize Temperature & Extend Reaction Time Check_Conditions->Optimize_Conditions Yes Analyze_Byproducts Analyze Byproducts Check_Conditions->Analyze_Byproducts No Optimize_Conditions->Analyze_Byproducts End Yield Improved Analyze_Byproducts->End

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification challenges associated with 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound stem from its polar phenolic hydroxyl groups and its potential for thermal and light sensitivity. Key issues include:

  • Co-eluting impurities: Structurally similar byproducts from the synthesis can be difficult to separate using standard chromatographic techniques.

  • Compound degradation: The dihydroxy-substituted aromatic ring can be susceptible to oxidation, especially at elevated temperatures or upon prolonged exposure to light and air. The benzodioxinone ring system's stability can also be influenced by the nature of its substituents.

  • "Oiling out" during recrystallization: The compound may separate as an oil rather than a crystalline solid from the recrystallization solvent, which can trap impurities.

  • Low recovery: The compound may be partially lost during multi-step purification processes due to its polarity and potential for adsorption onto silica gel.

Q2: What are the most effective methods for purifying this compound?

The most common and effective purification methods for polar phenolic compounds like this are a combination of chromatography and recrystallization.

  • Column Chromatography: Silica gel column chromatography is a standard method for the initial purification to remove major impurities.

  • Recrystallization: This is a powerful technique for achieving high purity, particularly for removing minor, structurally related impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially on a smaller scale, reversed-phase prep-HPLC can be employed.

Q3: What are some common impurities I might encounter?

Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, these could include phloroglucinol and reagents used for the introduction of the 2,2-dimethyl-1,3-dioxinone ring.

  • Side-products: Incomplete cyclization or side reactions can lead to various structural isomers or related benzodioxinone derivatives.

  • Degradation products: Oxidation of the phenolic groups can lead to colored impurities.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor Separation of Compound and Impurities Incorrect solvent system polarity.- Gradually increase the polarity of the eluent. A common starting point is a hexane/ethyl acetate or hexane/acetone mixture. - Consider a different solvent system, such as dichloromethane/methanol.
Column overloading.- Reduce the amount of crude material loaded onto the column.
Irregular column packing.- Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often preferred.
Compound Streaking or Tailing on TLC/Column Compound is too polar for the eluent.- Add a small amount of a more polar solvent (e.g., methanol) to the eluent. - Add a small percentage of acetic acid (0.1-1%) to the eluent to suppress ionization of the phenolic hydroxyl groups.
Low Recovery of the Compound Irreversible adsorption onto the silica gel.- Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing. - Use a less acidic stationary phase like neutral alumina.
Compound is eluting with the solvent front.- Start with a less polar eluent.
Recrystallization
Problem Possible Cause Troubleshooting Steps
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated at a temperature above the compound's melting point.- Re-dissolve the oil by heating and add a small amount of the solvent in which the compound is more soluble to increase the total solvent volume. - Try a different solvent or a solvent mixture.
Low Yield of Crystals Too much solvent was used.- Use the minimum amount of hot solvent required to fully dissolve the compound. - Partially evaporate the solvent to concentrate the solution before cooling.
The solution was cooled too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored Impurities Remain in Crystals Impurities are co-crystallizing with the product.- Perform a hot filtration with activated charcoal to remove colored impurities. Note: Use charcoal with caution for phenolic compounds as it can sometimes form colored complexes.[1]
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of the pure compound. - Concentrate the solution by evaporating some of the solvent.

Experimental Protocols

Note: These are general protocols and may require optimization for your specific sample and purity requirements.

Protocol 1: Silica Gel Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate). Adsorb the dissolved sample onto a small amount of silica gel and dry it under vacuum to obtain a free-flowing powder.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading: Carefully add the dried sample-silica gel mixture to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or acetone) to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point. Common solvent systems for polar compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. If using a solvent pair, dissolve the compound in the solvent in which it is more soluble, then add the anti-solvent dropwise until the solution becomes cloudy. Reheat to clarify.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow crude Crude Product column Silica Gel Column Chromatography crude->column fractions Collect & Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate recrystallize Recrystallization evaporate->recrystallize filter_dry Filter & Dry Crystals recrystallize->filter_dry pure Pure Compound filter_dry->pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue is_chrom Chromatography Issue? start->is_chrom Yes is_recryst Recrystallization Issue? start->is_recryst No poor_sep Poor Separation is_chrom->poor_sep streaking Streaking/Tailing is_chrom->streaking oiling_out Oiling Out is_recryst->oiling_out low_yield Low Yield is_recryst->low_yield adjust_polarity Adjust Eluent Polarity poor_sep->adjust_polarity Yes check_loading Check Column Loading poor_sep->check_loading No add_modifier Add Modifier (e.g., Acetic Acid) streaking->add_modifier change_solvent Change Solvent/Solvent Ratio oiling_out->change_solvent slow_cool Ensure Slow Cooling low_yield->slow_cool min_solvent Use Minimal Hot Solvent low_yield->min_solvent

Caption: A decision tree for troubleshooting common purification issues.

References

"5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one" stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one are limited in publicly available literature. The following information is based on the known stability of structurally similar compounds, such as flavonoids and other phenolic compounds, and general chemical principles. The provided protocols and troubleshooting guides are intended as a general framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during my experiments?

Based on the stability profiles of structurally related flavonoids, the primary factors affecting the stability of this compound are likely to be pH, temperature, light, and the presence of oxidizing agents. Phenolic compounds are often susceptible to degradation under neutral to alkaline conditions, at elevated temperatures, and when exposed to light.

Q2: I am observing a decrease in the concentration of my this compound solution over time. What is the likely cause?

A decrease in concentration over time is likely due to the degradation of the compound. Given its structure, which includes a benzodioxinone ring and dihydroxy-aromatic moiety, the most probable degradation pathway in an aqueous environment is hydrolysis of the ester linkage within the dioxinone ring. This process can be catalyzed by both acidic and basic conditions. Oxidation of the dihydroxy-aromatic ring is another potential cause of degradation.

Q3: At what pH is this compound expected to be most stable?

While specific data is unavailable for this compound, flavonoids with similar dihydroxy substitutions are generally more stable in acidic conditions (pH < 7). It is plausible that this compound will also exhibit its greatest stability in a mildly acidic environment. Both strongly acidic and, particularly, alkaline conditions are likely to promote hydrolysis.

Q4: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid in a tightly sealed container at low temperatures (-20°C is recommended), protected from light and moisture. Stock solutions should be prepared fresh, and if storage is necessary, they should be kept at low temperatures and protected from light. Multiple freeze-thaw cycles should be avoided.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of compound activity or inconsistent results in biological assays. Degradation of this compound in the experimental medium.- Prepare fresh working solutions for each experiment from a recently prepared stock solution.- If possible, use a slightly acidic buffer (pH 6.0-6.5) that is compatible with your experimental system.- Minimize the incubation time at physiological temperatures (e.g., 37°C).- Protect your experimental setup from light.
Precipitate formation in aqueous solutions. Low aqueous solubility of the compound or its degradation products.- Ensure the concentration of the compound is within its solubility limit in your chosen solvent system.- Consider the use of a co-solvent such as DMSO or ethanol, ensuring the final concentration does not affect your experiment.- Characterize the precipitate to determine if it is the parent compound or a degradation product.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.- Attempt to identify the degradation products using mass spectrometry (MS) to understand the degradation pathway.- Perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to systematically identify potential degradation products.
Color change of the solution (e.g., turning yellow or brown). Oxidation of the phenolic hydroxyl groups.- Deoxygenate your buffers by sparging with an inert gas like nitrogen or argon.- Add antioxidants to your medium if compatible with your experimental design.- Store solutions in amber vials or protect them from light.

Quantitative Data Summary

Stress Condition Typical Degradation Level General Observations for Structurally Similar Flavonoids
Acidic Hydrolysis (e.g., 0.1 N HCl) Low to ModerateGenerally more stable compared to alkaline conditions. Rutin, a flavonoid, showed only 6.65% degradation.[1]
Alkaline Hydrolysis (e.g., 0.1 N NaOH) HighSignificant degradation is expected. Curcumin, a phenolic compound, showed 100% degradation.[1]
Oxidative Stress (e.g., 3-30% H₂O₂) Moderate to HighThe dihydroxy-aromatic moiety is susceptible to oxidation.
Thermal Degradation (e.g., 60-80°C) ModerateDegradation increases with temperature.
Photodegradation (e.g., UV light) Moderate to HighPhenolic compounds are often light-sensitive.

Experimental Protocols

Protocol for a Preliminary Stability Assessment of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of the target compound.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the respective stressor solutions to a final concentration of approximately 100 µg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the working solution with 0.1 N HCl.

  • Alkaline Hydrolysis: Mix the working solution with 0.1 N NaOH.

  • Oxidative Stress: Mix the working solution with 3% H₂O₂.

  • Thermal Stress: Incubate the working solution (in a suitable buffer, e.g., pH 7.4 phosphate buffer) at 60°C.

  • Photolytic Stress: Expose the working solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Control: Prepare a working solution in the same buffer and keep it at room temperature, protected from light.

3. Sample Collection and Analysis:

  • Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4. Suggested HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Visualizations

G cluster_workflow Stability Testing Workflow prep Prepare Stock Solution (1 mg/mL in MeOH) stress Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) prep->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by HPLC-UV neutralize->analyze data Quantify Degradation analyze->data

Caption: General experimental workflow for stability testing.

G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis H₂O oxidation Oxidation parent->oxidation [O] hydrolysis_prod Ring-Opened Hydroxy Acid hydrolysis->hydrolysis_prod oxidation_prod Quinone-type Products oxidation->oxidation_prod

Caption: Inferred degradation pathways of the target compound.

References

"5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (CAS: 137571-73-4).

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: this compound is a phenolic compound with limited aqueous solubility. It is known to be soluble in some organic solvents, including ethanol, ether, and dimethyl sulfoxide (DMSO).[1]

Q2: What is the aqueous solubility of this compound?

A2: The aqueous solubility of this compound is reported to be very low, at approximately 0.104 mg/mL.[2] This classifies it as a poorly soluble compound in water.

Q3: Why is my compound not dissolving in my chosen solvent?

A3: Several factors can contribute to dissolution problems. These include using an inappropriate solvent, insufficient solvent volume, inadequate mixing, or the compound's inherent low solubility in the chosen medium. The quality and purity of the compound can also play a role.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be a viable option to increase the solubility of many compounds. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures may lead to degradation. It is recommended to perform a stability test if heating is considered.

Q5: How does pH affect the solubility of this compound?

A5: As a phenolic compound, the solubility of this compound is expected to be pH-dependent. In alkaline conditions, the phenolic hydroxyl groups can deprotonate, forming a more soluble phenolate salt. Therefore, increasing the pH of the aqueous solution may enhance its solubility.

Troubleshooting Guides

This section provides a systematic approach to resolving common solubility challenges.

Issue 1: Compound precipitates out of solution.

  • Question: I dissolved the compound successfully, but it crashed out of solution later. What should I do?

  • Answer: Precipitation after initial dissolution can be due to a supersaturated solution, a change in temperature, or solvent evaporation.

    • Solution 1: Re-dissolve and Dilute: Try re-dissolving the precipitate by gentle warming and sonication. Once dissolved, dilute the solution with more of the same solvent to a lower concentration.

    • Solution 2: Use a Co-solvent: Adding a co-solvent can improve the stability of the solution. For aqueous preparations, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol can help maintain solubility.

Issue 2: Low dissolution rate in the selected solvent.

  • Question: The compound is dissolving very slowly. How can I speed up the process?

  • Answer: A slow dissolution rate is common for poorly soluble compounds.

    • Solution 1: Increase Surface Area: Gently grind the solid compound into a fine powder before adding it to the solvent. This increases the surface area available for solvation.

    • Solution 2: Agitation and Sonication: Continuous stirring or vortexing can accelerate dissolution. Sonication in a water bath is also a highly effective method for breaking up solid aggregates and enhancing solvent interaction.

Issue 3: Incomplete dissolution in the primary solvent.

  • Question: I am still seeing solid particles no matter how much I mix. What are my next steps?

  • Answer: If the compound does not fully dissolve, you may have exceeded its solubility limit in the chosen solvent.

    • Solution 1: Solvent Screening: Test the solubility in a small scale with different recommended solvents (DMSO, ethanol) to find the most effective one.

    • Solution 2: pH Adjustment: For aqueous solutions, incrementally increase the pH with a suitable base (e.g., NaOH) and observe for improved solubility. Be mindful of the pH stability of your compound and its compatibility with your experimental system.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilitySource
Water0.104 mg/mL[2]
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
EtherSoluble[1]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

This protocol provides a general workflow for preparing a stock solution of the compound.

  • Preparation of the Compound: Ensure the compound is in a fine powder form to maximize the surface area for dissolution. If necessary, gently grind the solid in a mortar and pestle.

  • Solvent Selection: Based on the intended application, select an appropriate solvent. For cell-based assays, DMSO is a common choice. For other applications, ethanol may be suitable.

  • Initial Dissolution:

    • Accurately weigh the desired amount of the compound.

    • Transfer the compound to a sterile vial.

    • Add a small volume of the chosen solvent (e.g., DMSO) to just cover the solid.

    • Vortex or stir the mixture vigorously.

  • Enhancing Dissolution:

    • If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (e.g., 37°C) can be applied, but monitor for any signs of degradation (e.g., color change).

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final desired concentration.

  • Sterilization (if required): For sterile applications, filter the solution through a 0.22 µm syringe filter that is compatible with the solvent used.

  • Storage: Store the stock solution as recommended for the compound, typically at -20°C or -80°C, protected from light.

Visualization

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound check_dissolution Completely Dissolved? start->check_dissolution yes_dissolved Proceed with Experiment check_dissolution->yes_dissolved Yes no_dissolved Troubleshoot check_dissolution->no_dissolved No increase_agitation Increase Agitation / Sonication no_dissolved->increase_agitation gentle_heat Apply Gentle Heat no_dissolved->gentle_heat change_solvent Try Alternative Solvent (e.g., DMSO, Ethanol) no_dissolved->change_solvent adjust_ph Adjust pH (for aqueous solutions) no_dissolved->adjust_ph recheck_dissolution Re-check Dissolution increase_agitation->recheck_dissolution gentle_heat->recheck_dissolution change_solvent->recheck_dissolution adjust_ph->recheck_dissolution recheck_dissolution->yes_dissolved Yes still_not_dissolved Consider Co-solvent or Different Formulation Strategy recheck_dissolution->still_not_dissolved No

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and direct synthetic route to this compound is the acid-catalyzed reaction of phloroglucinol with an acetone equivalent, such as 2,2-dimethoxypropane (DMP). This reaction protects two of the hydroxyl groups of phloroglucinol as a cyclic acetal, also known as an isopropylidene ketal.

Q2: Why is 2,2-dimethoxypropane (DMP) preferred over acetone for this reaction?

A2: 2,2-Dimethoxypropane is often preferred as it acts as both the acetone source and a water scavenger. The reaction produces methanol and acetone, and the removal of the methanol byproduct helps to drive the equilibrium towards the formation of the desired acetonide product.[1][2] Using acetone directly would require a separate dehydrating agent to remove the water formed during the reaction, which can complicate the procedure and workup.

Q3: What are the typical catalysts used for this reaction?

A3: The formation of the acetonide is an acid-catalyzed process. Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or other strong acid catalysts.

Q4: What are the expected physical properties of the final product?

A4: this compound is a solid with a molecular weight of 210.18 g/mol .[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low to no product formation 1. Inactive Catalyst: The acid catalyst may be old or hydrated. 2. Insufficient Reaction Time: The reaction may not have reached completion. 3. Presence of Water: Water in the starting materials or solvent can prevent the reaction from proceeding.1. Use fresh or properly stored acid catalyst. 2. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. 2,2-Dimethoxypropane also serves as a water scavenger. [1]
Presence of multiple spots on TLC, indicating side products 1. Incomplete Reaction: Starting material (phloroglucinol) remains. 2. Formation of Polymeric Byproducts: Phloroglucinol is highly reactive and can undergo self-condensation or reaction with multiple acetone units under acidic conditions. 3. Formation of Mono-protected Species: Only one hydroxyl group may have reacted. 4. Formation of Enol Ether: A potential side reaction of acetals is the acid-catalyzed loss of an alcohol molecule.[2]1. Increase reaction time or add more catalyst. Monitor by TLC. 2. Control the stoichiometry of the reactants carefully. Use a moderate excess of 2,2-dimethoxypropane. Consider dropwise addition of the acid catalyst at a lower temperature to control the reaction rate. 3. Drive the reaction to completion by removing methanol byproduct (if using DMP) or by using a Dean-Stark trap (if using acetone). 4. Use milder reaction conditions (lower temperature, less catalyst) to minimize enol ether formation. Purify the product using column chromatography.
Product is an oil or fails to crystallize 1. Presence of Impurities: Side products or residual solvent can inhibit crystallization. 2. Incorrect Solvent System for Crystallization: The chosen solvent may not be suitable for inducing crystallization.1. Purify the crude product by column chromatography on silica gel before attempting crystallization. Common eluents include mixtures of hexane and ethyl acetate. 2. Experiment with different solvent systems for crystallization. A common technique is to dissolve the product in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, pentane) until turbidity is observed, followed by cooling.
Product degradation during workup or purification 1. Acetonide Hydrolysis: The acetonide protecting group is labile to strong acids and even to silica gel during chromatography. 2. Oxidation of Phenolic Hydroxyl Groups: The free hydroxyl groups can be susceptible to oxidation.1. During aqueous workup, neutralize the acid catalyst with a mild base like sodium bicarbonate solution. For chromatography, consider using silica gel that has been neutralized with triethylamine. 2. Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound from phloroglucinol.

Materials:

  • Phloroglucinol

  • 2,2-Dimethoxypropane (DMP)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Anhydrous solvent (e.g., Dichloromethane or Acetone)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of phloroglucinol in an anhydrous solvent, add a moderate excess (e.g., 1.5-2 equivalents) of 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Signaling Pathways & Experimental Workflows

Synthesis_and_Side_Products Phloroglucinol Phloroglucinol Target 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one Phloroglucinol->Target Desired Reaction Incomplete Incomplete Reaction (Starting Material) Phloroglucinol->Incomplete Side Path Polymer Polymeric Byproducts Phloroglucinol->Polymer Side Path Mono Mono-protected Phloroglucinol Phloroglucinol->Mono Side Path DMP 2,2-Dimethoxypropane DMP->Target Acid Acid Catalyst (p-TsOH) Acid->Target EnolEther Enol Ether Byproduct Target->EnolEther Side Reaction

Caption: Reaction pathway for the synthesis of the target molecule and potential side products.

Troubleshooting_Workflow Start Start Synthesis Reaction Reaction of Phloroglucinol with 2,2-Dimethoxypropane Start->Reaction TLC Monitor by TLC Reaction->TLC Workup Aqueous Workup & Extraction TLC->Workup Reaction Complete Troubleshoot Troubleshoot Reaction TLC->Troubleshoot Incomplete or Multiple Products Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product CheckReagents Check Reagent Purity & Catalyst Activity Troubleshoot->CheckReagents AdjustCond Adjust Reaction Conditions (Time, Temp, Stoichiometry) Troubleshoot->AdjustCond CheckReagents->Reaction AdjustCond->Reaction

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Optimizing "5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one" storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (CAS: 137571-73-4).

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the storage and use of this compound.

Storage and Stability

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored in a cool, dry, and dark environment. Supplier recommendations include storage in an inert atmosphere at temperatures between 2-8°C.[1] For long-term storage, maintaining a desiccated environment is crucial. A structurally similar compound is recommended to be stored at -20°C, which may also be a suitable condition for long-term preservation of this compound.[2]

Q2: I've noticed a change in the color of the solid compound. What could be the cause?

A2: A change in color, such as yellowing or browning, is a potential indicator of degradation. This can be caused by exposure to light, heat, or oxygen. Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid form. For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. The choice of solvent is also critical; polar aprotic solvents are generally preferred.

Sample Handling and Preparation

Q4: What solvents are suitable for dissolving this compound?

A4: As a phenolic compound, this compound is expected to be soluble in polar organic solvents. Common choices include methanol, ethanol, acetone, and ethyl acetate. For a similar compound, 5-Hydroxy-2,2-dimethyl-7-(phenylmethoxy)-4H-1,3-benzodioxin-4-one, dichloromethane and ethyl acetate are listed as suitable solvents.[2] The choice of solvent will depend on the specific experimental requirements.

Q5: My compound is not dissolving well. What can I do?

A5: If you are experiencing solubility issues, you can try gentle warming or sonication. However, be cautious with heating as it can accelerate degradation. It is also important to ensure that the compound and the solvent are free of moisture, as water can affect solubility and stability.

Experimental Issues

Q6: I am seeing unexpected results in my bioassay. Could it be related to the compound's stability?

A6: Yes, degradation of the compound can lead to a loss of biological activity or the appearance of off-target effects. If you suspect degradation, it is recommended to verify the purity of your sample using an analytical technique such as High-Performance Liquid Chromatography (HPLC).

Q7: How can I check for degradation of my this compound sample?

A7: HPLC is a reliable method to assess the purity of your compound and detect the presence of degradation products. A shift in the retention time of the main peak or the appearance of new peaks can indicate degradation. A detailed protocol for stability testing is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionSolid FormIn Solution
Temperature 2-8°C (Short-term)[1]2-8°C (Short-term)
-20°C (Long-term, suggested)[2]-20°C to -80°C (Long-term)
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1]Headspace flushed with inert gas
Light Protect from light (use amber vials)Protect from light (use amber vials)
Humidity Store in a desiccatorUse anhydrous solvents

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol describes a forced degradation study to assess the stability of the compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol

  • HPLC-grade water with 0.1% formic acid

  • HPLC-grade acetonitrile with 0.1% formic acid

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with a C18 reverse-phase column and UV detector

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 24 hours, then dissolve in methanol to 1 mg/mL.

  • Photolytic Degradation: Expose the solid compound to direct sunlight for 24 hours, then dissolve in methanol to 1 mg/mL.

4. HPLC Analysis:

  • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Analyze the chromatograms of the stressed samples and compare them to a non-stressed control sample.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed and control samples.

Mandatory Visualization

G Troubleshooting Workflow for Compound Degradation start Start: Unexpected Experimental Results check_storage Review Storage Conditions: - Temperature (2-8°C or -20°C?) - Light exposure? - Inert atmosphere? start->check_storage check_handling Review Sample Handling: - Solvent purity? - Multiple freeze-thaw cycles? - pH of solution? start->check_handling purity_analysis Perform Purity Analysis (HPLC) check_storage->purity_analysis check_handling->purity_analysis degradation_detected Degradation Detected? purity_analysis->degradation_detected no_degradation No Significant Degradation degradation_detected->no_degradation No optimize_storage Optimize Storage Conditions: - Aliquot and store at -80°C - Use fresh, anhydrous solvent - Protect from light degradation_detected->optimize_storage Yes other_factors Investigate Other Experimental Factors no_degradation->other_factors re_run_experiment Re-run Experiment with Fresh Sample optimize_storage->re_run_experiment

Caption: Troubleshooting workflow for identifying the cause of compound degradation.

G Hypothetical Signaling Pathway compound 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one receptor Cell Surface Receptor (e.g., Tyrosine Kinase Receptor) compound->receptor Binds to kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Altered Gene Expression nucleus->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-proliferative Effect) gene_expression->cellular_response

Caption: A hypothetical signaling pathway for the biological activity of the compound.

References

Technical Support Center: 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential assay interference caused by 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.

Frequently Asked Questions (FAQs)

Q1: My assay shows a strong dose-dependent inhibition with this compound, but subsequent validation assays are negative. What could be the reason?

A1: This is a common scenario when dealing with assay artifacts or "false positives".[1][2] The initial activity could be due to interference with the assay technology itself rather than specific inhibition of your target. Potential causes include fluorescence interference, compound aggregation, or non-specific reactivity. It is crucial to perform counter-screens and orthogonal assays to confirm true inhibitory activity.[2]

Q2: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A2: While not definitively classified as a PAIN in the reviewed literature, its chemical structure, featuring multiple hydroxyl groups and a heterocyclic core, shares characteristics with known PAINs.[3] PAINs are compounds that appear as hits in multiple, unrelated high-throughput screens due to non-specific interactions.[3] Therefore, it is prudent to treat this compound with caution and thoroughly validate its activity.

Q3: How can I determine if this compound is interfering with my fluorescence-based assay?

A3: You can investigate potential fluorescence interference through several control experiments:

  • Spectral Scanning: Perform fluorescence scans of the compound at the excitation and emission wavelengths of your assay.

  • Pre-incubation Reads: Measure the fluorescence of the compound in the assay buffer before adding the enzyme or other biological components. A high background signal suggests intrinsic fluorescence.

  • No-Enzyme Control: Run the assay with the compound but without the target enzyme. Any "inhibition" observed in this control is likely due to fluorescence interference.

Q4: What is compound aggregation and could this compound be an aggregator?

A4: Compound aggregation is a phenomenon where small molecules form colloidal particles in solution that can non-specifically inhibit enzymes.[1] This is a common cause of false positives in HTS.[1] Compounds with planar, hydrophobic scaffolds and hydrogen bonding moieties can be prone to aggregation. To test for aggregation-based inhibition, you can include a non-ionic detergent, such as Triton X-100 (0.01%), in your assay buffer. If the inhibitory activity of the compound is significantly reduced in the presence of the detergent, it is likely an aggregator.

Troubleshooting Guides

Guide 1: Investigating Potential Fluorescence Interference

If you suspect this compound is interfering with your fluorescence-based assay, follow this workflow:

G A Start: Suspected Fluorescence Interference B Run Spectral Scan of Compound (Excitation and Emission) A->B C Does Compound Absorb or Emit Near Assay Wavelengths? B->C D Yes C->D E No C->E F Run No-Enzyme Control Assay with Compound D->F K Low Likelihood of Fluorescence Interference E->K G Is 'Inhibition' Observed? F->G H Yes G->H I No G->I J High Likelihood of Fluorescence Interference H->J I->K L Consider Orthogonal Assay (e.g., Label-Free) J->L

Workflow for investigating fluorescence interference.

Experimental Protocol: No-Enzyme Control

  • Prepare your standard assay reaction mixture, including buffer, substrate, and any co-factors.

  • In a control set of wells, substitute the enzyme solution with an equal volume of assay buffer.

  • Add this compound at the same concentrations as in your primary assay.

  • Incubate for the same duration and at the same temperature as the primary assay.

  • Read the fluorescence signal.

  • Compare the signal in the presence of the compound to a vehicle control (e.g., DMSO). A decrease in signal indicates potential quenching or other interference.

Guide 2: Assessing Aggregation-Based Inhibition

Follow these steps to determine if this compound is acting as an aggregator in your assay.

G A Start: Suspected Aggregation B Prepare Two Assay Buffers: 1. Standard Buffer 2. Buffer + 0.01% Triton X-100 A->B C Run Dose-Response Inhibition Assay with Compound in Both Buffers B->C D Compare IC50 Values C->D E Is IC50 in Detergent Buffer Significantly Higher? D->E F Yes E->F G No E->G H High Likelihood of Aggregation-Based Inhibition F->H I Low Likelihood of Aggregation G->I

Workflow for assessing aggregation-based inhibition.

Experimental Protocol: Detergent-Based Assay

  • Prepare two sets of assay buffers: one with your standard composition and another supplemented with 0.01% (v/v) Triton X-100.

  • Perform a dose-response experiment for this compound in parallel using both buffer conditions.

  • Calculate the IC50 value for the compound in each buffer.

  • A significant rightward shift (e.g., >5-fold increase) in the IC50 value in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition.

Quantitative Data Summary

While specific quantitative data for assay interference by this compound is not available in the public domain, the following table provides a template for how you can summarize your own experimental findings when troubleshooting.

Interference TestConditionMeasured Value (e.g., IC50, % Inhibition)Interpretation
Fluorescence No-Enzyme Control (10 µM)45% apparent inhibitionPotential fluorescence quenching
Aggregation Standard BufferIC50 = 5 µMPotent inhibitor
Aggregation Buffer + 0.01% Triton X-100IC50 = 85 µMLikely an aggregator
Reactivity Pre-incubation (1h) with EnzymeIC50 = 2 µMPossible covalent modifier
Reactivity No Pre-incubationIC50 = 15 µMTime-dependent inhibition

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process when a compound is identified as a "hit" in a primary screen.

G cluster_0 A Primary Screen Hit B Is it a known PAIN? A->B C Yes B->C D No B->D E Deprioritize / Flag C->E F Conduct Counter-Screens (Fluorescence, Aggregation, etc.) D->F G Interference Observed? F->G H Yes G->H I No G->I O False Positive H->O J Confirm with Orthogonal Assay (Different Technology) I->J K Activity Confirmed? J->K L Yes K->L M No K->M N Validated Hit L->N M->O

Decision-making workflow for primary screen hits.

References

Technical Support Center: Crystallization of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this flavonoid derivative.

Frequently Asked Questions (FAQs)

Q1: What class of compound is this compound?

A1: this compound is a synthetic derivative of a flavonoid. Flavonoids are a class of polyphenolic secondary plant metabolites.[1] The presence of dihydroxy functional groups and the flavonoid backbone are key characteristics that influence its crystallization behavior.

Q2: What are the most critical factors affecting the crystallization of this compound?

A2: The most critical factors include the choice of solvent, the level of supersaturation, temperature, the presence of impurities, and the cooling rate.[2][3] The multiple hydroxyl groups can form strong hydrogen bonds, which can either facilitate or hinder crystallization depending on the solvent environment.[4]

Q3: What are some common solvents to start with for crystallization trials?

A3: For flavonoids and related phenolic compounds, common crystallization solvents include ethanol, methanol, acetone, ethyl acetate, and mixtures of these with water or non-polar solvents like hexane.[5][6][7][8] The choice of solvent is crucial and often requires screening to find the optimal conditions.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution, causing it to separate as a liquid instead of a solid.[9] To remedy this, you can try using a larger volume of solvent, a solvent with a lower boiling point, or cooling the solution more slowly to allow crystallization to occur at a lower temperature.

Troubleshooting Guide

Issue 1: The compound will not crystallize.
  • Potential Cause: The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.

    • Add Seed Crystals: If you have a small amount of solid material, add a seed crystal to the supersaturated solution.

    • Increase Supersaturation: Slowly evaporate the solvent to increase the concentration of the compound.

    • Change Solvent System: If the compound is too soluble, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.

Issue 2: The crystals are very small or form a powder.
  • Potential Cause: Rapid crystallization due to high supersaturation or a rapid cooling rate.

  • Solution:

    • Slow Down Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling process.

    • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially.[9] While this may reduce the overall yield, it can improve crystal quality.

Issue 3: The yield is very low.
  • Potential Cause: The compound may be too soluble in the mother liquor, or too much solvent was used.[9]

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Cool to a Lower Temperature: Ensure the solution is thoroughly cooled to maximize precipitation before filtration.

    • Recover from Mother Liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

Issue 4: The crystals are discolored or appear impure.
  • Potential Cause: Impurities from the synthesis or starting materials are co-crystallizing with the product.[3]

  • Solution:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of the desired compound, potentially reducing the yield.[9]

    • Multiple Recrystallizations: A second recrystallization can significantly improve purity.

    • Wash Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

Data Presentation

Table 1: Illustrative Solubility Data for this compound

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (or boiling) (mg/mL)
Acetone50> 200
Ethanol25150
Ethyl Acetate15100
Water< 1< 1
Hexane< 1< 1
Toluene220

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Compound Oils Out? crystals_form->oiling_out Yes induce Induce Crystallization (Scratch, Seed Crystal) no_crystals->induce check_crystals_again Crystals Form? induce->check_crystals_again evaporate Slowly Evaporate Solvent evaporate->check_crystals_again check_crystals_again->evaporate No change_solvent Change Solvent System check_crystals_again->change_solvent No, after several attempts check_crystals_again->oiling_out Yes reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes filter_wash Filter and Wash Crystals oiling_out->filter_wash No reheat_add_solvent->cool end Pure Crystals Obtained filter_wash->end

Caption: Troubleshooting workflow for crystallization.

SolventSelection start Start Solvent Screening test_solubility Test Solubility in Various Solvents (e.g., Acetone, Ethanol, Ethyl Acetate) start->test_solubility soluble_cold Soluble in Cold Solvent? test_solubility->soluble_cold insoluble_hot Insoluble in Hot Solvent? soluble_cold->insoluble_hot No poor_solvent Poor Solvent soluble_cold->poor_solvent Yes good_single Good Single Solvent Candidate insoluble_hot->good_single No insoluble_hot->poor_solvent Yes good_single->start Test another solvent or proceed try_mixture Try Solvent Mixture poor_solvent->try_mixture If multiple solvents are poor dissolve_in_good Dissolve in Good Solvent (Hot) try_mixture->dissolve_in_good add_anti_solvent Add Anti-Solvent (Cold) Dropwise dissolve_in_good->add_anti_solvent turbidity Turbidity Appears? add_anti_solvent->turbidity good_mixture Good Solvent Mixture Candidate turbidity->good_mixture Yes adjust_ratio Adjust Solvent Ratio turbidity->adjust_ratio No good_mixture->start Test another mixture or proceed adjust_ratio->add_anti_solvent

Caption: Decision tree for solvent selection.

References

Technical Support Center: Synthesis of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for the successful synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthetic pathway involves the acid-catalyzed reaction of phloroacetophenone with an acetone equivalent, such as 2,2-dimethoxypropane. This reaction protects the two hydroxyl groups as a cyclic ketal, also known as an acetonide.

Q2: What are the critical parameters to control during the reaction?

A2: Key parameters include the purity of starting materials, the type and concentration of the acid catalyst, reaction temperature, and effective removal of byproducts like methanol to drive the reaction equilibrium towards product formation.

Q3: What are the common side reactions or byproducts?

A3: Common side reactions include incomplete reaction leading to mono-protected intermediates, and degradation of the starting material or product under harsh acidic conditions. Self-condensation of acetone, if used directly, can also lead to impurities like mesityl oxide.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the phloroacetophenone spot and the appearance of a new, less polar product spot indicate the progression of the reaction.

Q5: What are the recommended storage conditions for this compound?

A5: The compound should be stored in an inert atmosphere at 2-8°C to prevent degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Presence of water in the reaction mixture. 4. Poor quality of starting materials.1. Use a fresh, anhydrous acid catalyst. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Verify the purity of phloroacetophenone and 2,2-dimethoxypropane.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Catalyst concentration is too high.1. Lower the reaction temperature to minimize degradation. 2. Monitor the reaction closely by TLC and quench it upon completion. 3. Reduce the amount of acid catalyst.
Difficult Product Isolation/Purification 1. Product is an oil instead of a solid. 2. Co-crystallization with impurities. 3. Product is highly soluble in the crystallization solvent.1. Try different solvent systems for crystallization or consider chromatography. 2. Perform a hot filtration to remove insoluble impurities before crystallization. 3. Use a less polar solvent or a solvent mixture to induce precipitation.
Yield Decreases on Scale-Up 1. Inefficient heat transfer. 2. Inadequate mixing. 3. Inefficient removal of byproducts.1. Use a reactor with a larger surface area or a jacketed vessel for better temperature control. 2. Employ mechanical stirring to ensure homogeneity. 3. On a larger scale, consider applying a vacuum to facilitate the removal of methanol.

Experimental Protocols

Synthesis of this compound

Materials:

  • Phloroacetophenone

  • 2,2-Dimethoxypropane (DMP)

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of phloroacetophenone (1 equivalent) in an anhydrous solvent, add 2,2-dimethoxypropane (1.5 to 2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a crystalline solid.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
Melting Point 194.5-198.5 °C
Appearance Crystalline powder
CAS Number 137571-73-4
Reaction Condition Optimization (Illustrative)
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TSA (5)Toluene110485
2p-TSA (2)Toluene110682
3H₂SO₄ (cat.)DCM40875
4p-TSA (5)Toluene80878

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix Phloroacetophenone, 2,2-Dimethoxypropane, and Solvent B 2. Add Acid Catalyst (e.g., p-TSA) A->B C 3. Reflux and Monitor by TLC B->C D 4. Quench with NaHCO3 Solution C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry Organic Layer and Concentrate E->F G 7. Recrystallization F->G H 8. Isolate Pure Product G->H

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Incomplete Reaction q1 Check Starting Material Purity? start->q1 a1_yes Purify Starting Materials q1->a1_yes No q2 Reaction Conditions Optimal? q1->q2 Yes a1_yes->q2 a2_no Adjust Temperature, Catalyst Load, or Time q2->a2_no No q3 Efficient Removal of Byproducts? q2->q3 Yes a2_no->q3 a3_no Use Dean-Stark or Vacuum on Scale-up q3->a3_no No end_node Improved Yield q3->end_node Yes a3_no->end_node

Caption: A logical diagram for troubleshooting low yield in the synthesis reaction.

Technical Support Center: Analysis of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a chemical compound with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1] It belongs to the benzodioxinone class of compounds and shares structural similarities with flavonoids, particularly in its dihydroxy-substituted aromatic ring. This suggests it may exhibit similar chemical behaviors and biological activities.

Q2: What are the primary analytical techniques for the quantification of this compound?

The primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation and purity assessment but is not typically used for routine quantification.[5]

Q3: Why is derivatization necessary for the GC-MS analysis of this compound?

Due to the presence of two hydroxyl (-OH) groups, this compound is a polar and non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable. Derivatization, such as silylation, converts the polar -OH groups into less polar and more volatile silyl ethers, making the compound suitable for GC-MS analysis.[4][6]

Q4: What are the expected degradation pathways for this compound under stress conditions?

Given its flavonoid-like structure, this compound is likely susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The degradation may involve the opening of the heterocyclic ring and further decomposition into simpler phenolic acids.[7][8][9] Forced degradation studies are essential to identify potential degradants and establish a stability-indicating analytical method.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) for the analyte.

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?

  • Answer: Peak tailing for phenolic compounds like this is common in reverse-phase HPLC.

    • Secondary Interactions: The hydroxyl groups can interact with residual silanols on the C18 column. Lowering the mobile phase pH with an acid modifier (e.g., 0.1% formic acid or phosphoric acid) can suppress the ionization of the hydroxyl groups and minimize these interactions.[2]

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

    • Contamination: A blocked frit or column contamination can cause poor peak shape. Flush the column with a strong solvent or replace the guard column.

Issue 2: Inconsistent retention times.

  • Question: The retention time for my compound is shifting between injections. What should I check?

  • Answer: Fluctuating retention times can be due to several factors:

    • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. Inconsistent composition can lead to shifts.

    • Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations affect retention.[10][11]

    • Pump Issues: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

Issue 3: Low sensitivity or no peak detected.

  • Question: I am not seeing a peak for my compound, or the peak is very small. How can I improve sensitivity?

  • Answer:

    • Wavelength Selection: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for this compound. For similar dihydroxy-substituted flavonoids, this is typically in the range of 280-370 nm.[2][12]

    • Sample Concentration: Your sample may be too dilute. Consider concentrating your sample or injecting a larger volume (if not leading to peak distortion).

    • Detector Issues: Check the detector lamp and ensure it is functioning correctly.

GC-MS Analysis

Issue 1: No peak corresponding to the analyte is observed.

  • Question: After derivatization and injection, I cannot find the peak for my compound. What went wrong?

  • Answer:

    • Incomplete Derivatization: The derivatization reaction may be incomplete. Ensure you are using fresh derivatizing reagent (e.g., BSTFA or MTBSTFA) and that the reaction conditions (temperature and time) are optimal.[13][14]

    • Analyte Degradation: The compound might be degrading in the hot GC inlet. Ensure the inlet temperature is not excessively high.

    • Incorrect Mass Spectrometry Settings: Verify that the mass spectrometer is scanning the correct m/z range to detect the derivatized compound.

Issue 2: Multiple peaks are observed for the derivatized analyte.

  • Question: I see several peaks that could correspond to my derivatized compound. Why is this happening?

  • Answer: This can be due to the formation of multiple derivatized species (e.g., mono- and di-silylated products if the reaction is incomplete) or the presence of isomers. Optimize the derivatization conditions to favor the formation of a single, stable product.[6]

Experimental Protocols

Representative RP-HPLC Method

A reverse-phase HPLC method for the quantitative analysis of this compound can be developed based on established methods for flavonoids.[3][10][15]

  • Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B

    • 25-30 min: 30% to 50% B

    • 30-35 min: Hold at 50% B

    • 35-40 min: 50% to 5% B

    • 40-45 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of the compound (determined by DAD, expected around 290 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution.

Representative GC-MS Method (with Derivatization)

This protocol is based on general methods for the GC-MS analysis of phenolic compounds.[4][6]

  • Sample Preparation and Derivatization:

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Representative NMR Spectroscopy

For structural confirmation and purity assessment.

  • Instrumentation: 400 or 500 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • ¹H NMR: Acquire standard proton spectra. Expected signals would include aromatic protons, hydroxyl protons, and a singlet for the two methyl groups.

  • ¹³C NMR: Acquire standard carbon spectra. Expected signals would include those for the aromatic carbons, the carbonyl carbon, the quaternary carbon of the dioxinone ring, and the methyl carbons.

  • 2D NMR: Conduct COSY, HSQC, and HMBC experiments for complete structural assignment.

Quantitative Data Summary

The following tables present hypothetical data for a validated HPLC method for the quantification of this compound, based on typical performance characteristics for flavonoid analysis.[16]

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,900
1001,525,000
Correlation Coefficient (r²) 0.9998
Linear Range 1 - 100 µg/mL

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
51.82.5
251.21.9
500.91.5

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
2020.3101.5
4039.699.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD0.25
LOQ0.75

Signaling Pathways and Experimental Workflows

Signaling Pathways

Dihydroxy-substituted flavonoids have been shown to modulate several key signaling pathways.

1. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Flavonoids can inhibit the MAPK signaling pathway, which is often dysregulated in cancer.[17][18][19][20] This pathway is crucial for cell proliferation, differentiation, and apoptosis. Inhibition of this pathway by compounds like this compound could be a mechanism for potential anti-cancer activity.

MAPK_Pathway Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Analyte 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one Analyte->MEK Inhibition Analyte->ERK Inhibition

Caption: Inhibition of the MAPK signaling pathway by the analyte.

2. Auxin Transport Signaling Pathway

In plants, flavonoids are known to act as endogenous regulators of auxin transport.[21][22][23][24] By inhibiting auxin efflux, they can influence plant growth and development. This regulatory role is important in developmental biology research.

Auxin_Transport Auxin_in Auxin (Intracellular) PIN PIN Proteins (Auxin Efflux Carrier) Auxin_in->PIN Auxin_out Auxin (Extracellular) PIN->Auxin_out Development Plant Growth & Development Auxin_out->Development Analyte 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one Analyte->PIN Inhibition Method_Dev_Validation Start Start: Method Development Method_Optimization Method Optimization (Column, Mobile Phase, etc.) Start->Method_Optimization System_Suitability System Suitability Testing (Resolution, Tailing Factor) Method_Optimization->System_Suitability Validation Method Validation (ICH Guidelines) System_Suitability->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity (Forced Degradation) Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness End Validated Method for Routine Use Linearity->End Accuracy->End Precision->End Specificity->End LOD_LOQ->End Robustness->End

References

Validation & Comparative

Structure Confirmation of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one and Comparison with Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the chemical compound 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, including its confirmed structure, physicochemical properties, and a comparative analysis with structurally similar compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Confirmed Structure of this compound

The chemical structure of this compound has been unequivocally confirmed through spectroscopic data and is supported by public chemical databases.

IUPAC Name: 5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxin-4-one[1] Molecular Formula: C₁₀H₁₀O₅[1] CAS Number: 137571-73-4[1][2]

The molecular structure is characterized by a dihydroxy benzodioxinone backbone with two methyl groups attached to the dioxin ring. This arrangement imparts specific chemical and physical properties that are of interest in various research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in experimental settings.

PropertyValueSource
Molecular Weight210.18 g/mol [1]
Melting Point194.5-198.5 °C[2]
Boiling Point (Predicted)461.5±34.0 °C[2]
Density (Predicted)1.400±0.06 g/cm³[2]
pKa (Predicted)7.58±0.40[2]

Comparative Analysis with Alternative Compounds

To provide a broader context for researchers, this section compares this compound with a structurally related compound, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. The primary difference lies in the number of hydroxyl groups on the benzene ring, which significantly influences their properties and potential applications.

FeatureThis compound 5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Molecular Formula C₁₀H₁₀O₅C₁₀H₁₀O₄[3]
Molecular Weight 210.18 g/mol 194.18 g/mol [3]
CAS Number 137571-73-4154714-19-9[3]
Key Structural Difference Two hydroxyl groups at positions 5 and 7One hydroxyl group at position 5

The presence of an additional hydroxyl group in this compound is expected to increase its polarity and potential for hydrogen bonding compared to the 5-hydroxy analogue. This can affect its solubility, reactivity, and biological activity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for the synthesis and characterization of benzodioxinone derivatives.

General Synthesis of 2,2-Disubstituted 1,3-Benzodioxoles

A common method for the synthesis of 2,2-disubstituted 1,3-benzodioxoles involves the reaction of a catechol with a ketone or aldehyde. This reaction is often catalyzed by an acid.

Workflow for Synthesis:

Reactants Catechol derivative + Ketone/Aldehyde Reaction Condensation Reaction (Microwave irradiation or conventional heating) Reactants->Reaction Catalyst Acid Catalyst (e.g., KSF Clay, ZrO₂/SO₄²⁻) Catalyst->Reaction Workup Reaction Work-up (e.g., extraction, washing) Reaction->Workup Purification Purification (e.g., chromatography, recrystallization) Workup->Purification Product 2,2-Disubstituted 1,3-Benzodioxole Purification->Product

Caption: General workflow for the synthesis of 2,2-disubstituted 1,3-benzodioxoles.

Montmorillonite KSF or K-10 clay can serve as efficient catalysts for the condensation of catechols with aldehydes and ketones to yield 1,3-benzodioxoles. The reactions can be carried out under milder conditions and often result in good yields.

Spectroscopic Structure Confirmation

The confirmation of the chemical structure of the synthesized compound is typically achieved through a combination of spectroscopic techniques.

Workflow for Spectroscopic Analysis:

cluster_analysis Spectroscopic Analysis FTIR FTIR Spectroscopy (Functional Groups) Structure_Confirmation Structure Confirmation FTIR->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) (Proton and Carbon Skeleton) NMR->Structure_Confirmation MS Mass Spectrometry (Molecular Weight) MS->Structure_Confirmation Synthesized_Compound Synthesized Compound Synthesized_Compound->FTIR Synthesized_Compound->NMR Synthesized_Compound->MS

Caption: Workflow for the spectroscopic confirmation of a chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the presence of key functional groups in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. An FTIR spectrum is available for this compound[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of the connectivity of atoms.

  • Mass Spectrometry (MS): This analysis determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. Predicted mass spectrometry data, including collision cross sections for various adducts, is available[5].

This guide provides a foundational understanding of this compound and its comparison to a relevant alternative. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.

References

Comparative Purity and Performance Analysis: 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity analysis and potential performance of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one against alternative flavonoid and benzodioxole derivatives. The information herein is supported by established experimental protocols and data from related compounds to offer a valuable resource for research and drug development.

Purity Analysis of this compound

The purity of this compound is paramount for accurate biological and pharmacological studies. A multi-technique approach is recommended for a comprehensive assessment.

Table 1: Purity Analysis Methods and Typical Results
Analytical TechniqueParameterTypical Specification/Result
High-Performance Liquid Chromatography (HPLC) Purity (by area %)≥ 98%
Retention TimeCompound-specific under defined conditions
Gas Chromatography-Mass Spectrometry (GC-MS) IdentificationMass spectrum matches reference
Purity (by peak area %)≥ 98%
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C Chemical ShiftsConsistent with the proposed structure
Impurity DetectionAbsence of significant impurity signals
Melting Point Range194.5-198.5 °C[1]

Experimental Protocols for Purity Analysis

Detailed methodologies are crucial for reproducible and reliable purity assessment.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for determining the purity of the compound and quantifying impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 280 nm for flavonoids).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of the compound in the mobile phase.

    • Run a blank (mobile phase) to establish a baseline.

    • Inject the standard solution to determine the retention time.

    • Inject the sample solution.

    • Calculate the purity by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar compounds like the target molecule, derivatization is often necessary.[2]

  • Derivatization (Silylation):

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).[2]

    • Heat the mixture at 60-70°C for 30 minutes.[2]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides detailed structural information and is excellent for identifying impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆.

  • Experiments:

    • ¹H NMR: To identify proton environments.

    • ¹³C NMR: To identify carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): To confirm connectivity and assign signals unambiguously.

  • Procedure:

    • Dissolve a few milligrams of the sample in the deuterated solvent.

    • Acquire the spectra.

    • Process the data and compare the chemical shifts and coupling constants with known values for similar structures or with predicted spectra.

Comparative Performance with Alternative Compounds

While direct comparative data for this compound is limited, we can infer its potential performance based on studies of structurally related flavonoids and benzodioxole derivatives in anticancer assays.

Table 2: Comparative Anticancer Activity of Flavonoid and Benzodioxole Derivatives
CompoundTarget/AssayCell LineIC₅₀ (µM)Reference
Quercetin (Flavonoid)Cell ViabilityDU-145 (Prostate Cancer)>50[3]
Kaempferol (Flavonoid)Cell ViabilityDU-145 (Prostate Cancer)>50[3]
4'-Iodo-flavonol (Synthetic Flavonoid)Cell ViabilityDU-145 (Prostate Cancer)~10[3]
MAZ2 (Benzodioxole Derivative)Anti-proliferationLeukemia Cell Lines< 1[4]
Piperine (Benzodioxole Alkaloid)Cell Migration InhibitionVarious Cancer Cell LinesVaries[4]
Hesperetin Derivative (Flavanone)Antitumor Activity-Moderate[5]

Note: IC₅₀ values are indicative and can vary based on experimental conditions.

The data suggests that synthetic modifications to the basic flavonoid structure can significantly enhance anticancer activity.[3] Benzodioxole derivatives have also shown potent and selective anticancer effects.[4]

Plausible Signaling Pathway and Experimental Workflow

Based on the known biological activities of flavonoids and benzodioxoles, a plausible mechanism of action for this compound in cancer cells is the inhibition of pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways.[6]

Diagram 1: Proposed Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one Compound->PI3K Inhibits Compound->RAF Inhibits

Caption: Proposed inhibition of PI3K/Akt and MAPK signaling pathways.

Diagram 2: Experimental Workflow for Pathway Analysis

G start Cancer Cell Culture treatment Treat with 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot workflow for analyzing signaling pathway modulation.

References

A Comparative Guide to 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one and Other Benzodioxinone Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one and other structurally related benzodioxinone compounds, with a focus on their potential applications in drug discovery and development. The information presented is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Introduction to Benzodioxinones

Benzodioxinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives have been synthesized and evaluated for their potential as anticancer, anti-hyperlipidemic, and antioxidant agents. The core structure of these molecules provides a versatile scaffold for chemical modifications to optimize their pharmacological properties. While extensive research has been conducted on numerous benzodioxinone derivatives, this guide will place a particular focus on this compound and compare its projected activities with experimentally validated data from other key analogues.

Comparative Analysis of Biological Activity

While specific experimental data on the biological activity of this compound is limited in publicly available literature, we can infer its potential properties based on structure-activity relationship (SAR) studies of closely related benzodioxinic lactones with reported cytotoxic effects. The following tables summarize the in vitro cytotoxicity of a series of disubstituted tetracyclic lactones, which share a common benzodioxinone core, against L1210 (murine leukemia) and HT-29 (human colon adenocarcinoma) cell lines.

Table 1: In Vitro Cytotoxicity of Benzodioxinic Lactone Derivatives against L1210 Cells

Compound ReferenceSubstituent (R)IC50 (µM)[1]
1a n-Propyl> 50
1b n-Butyl15
1c n-Pentyl2.5
1d n-Hexyl1.8
1e -CH₂CH₂COOH> 50
1f -CH₂CH₂CN0.8
1g -CH₂CH₂NH₂30

Table 2: In Vitro Cytotoxicity of Benzodioxinic Lactone Derivatives against HT-29 Cells

Compound ReferenceSubstituent (R)IC50 (µM)[1]
1a n-Propyl> 50
1b n-Butyl22
1c n-Pentyl4.1
1d n-Hexyl3.2
1e -CH₂CH₂COOH> 50
1f -CH₂CH₂CN1.5
1g -CH₂CH₂NH₂45

Based on these findings, it is evident that the nature of the substituent at C-11 significantly influences the cytotoxic potency of these benzodioxinone derivatives. An increase in the lipophilicity of the alkyl chain from propyl to hexyl enhances the anticancer activity.[1] Furthermore, the introduction of a cyano group leads to a marked increase in potency, while carboxylic acid and primary amine functionalities diminish the cytotoxic effects.[1] These structure-activity relationships suggest that this compound, with its dihydroxy substitutions, may possess interesting biological properties, although direct experimental validation is required.

Potential Mechanisms of Action

Several benzodioxinone derivatives have been reported to exert their anticancer effects through the inhibition of topoisomerase I and II, enzymes crucial for DNA replication and transcription.[1] The stabilization of the topoisomerase-DNA cleavage complex by these compounds leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Below is a diagram illustrating the proposed mechanism of topoisomerase II inhibition by benzodioxinone derivatives.

topoisomerase_inhibition Mechanism of Topoisomerase II Inhibition by Benzodioxinones cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibition by Benzodioxinone DNA DNA Topo_II Topoisomerase II DNA->Topo_II Binds ADP_Pi ADP + Pi Topo_II->ADP_Pi Cleaved_DNA Cleaved DNA Topo_II->Cleaved_DNA ATP-dependent cleavage Stable_Complex Stable Cleavage Complex ATP ATP ATP->Topo_II Religated_DNA Religated DNA Cleaved_DNA->Religated_DNA Religation Benzodioxinone Benzodioxinone Derivative Benzodioxinone->Stable_Complex Stabilizes Apoptosis Apoptosis Stable_Complex->Apoptosis Induces

Caption: Proposed mechanism of Topoisomerase II inhibition by benzodioxinone derivatives.

Many cytotoxic agents, including those that damage DNA, ultimately lead to programmed cell death, or apoptosis. The intrinsic apoptotic pathway, which is initiated by intracellular stress, is a common mechanism.

The following diagram illustrates a simplified intrinsic apoptosis pathway that could be activated by benzodioxinone-induced DNA damage.

intrinsic_apoptosis Simplified Intrinsic Apoptosis Pathway DNA_Damage DNA Damage (e.g., by Benzodioxinone) p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion promotes pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway initiated by DNA damage.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

1. Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., L1210, HT-29)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Benzodioxinone compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the benzodioxinone compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.

  • Incubate the plates for an additional 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

1. Materials:

  • Human topoisomerase IIα

  • kDNA (from Crithidia fasciculata)

  • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT)

  • ATP solution (10 mM)

  • Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Proteinase K (10 mg/mL)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

2. Procedure:

  • Prepare the reaction mixture on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase II reaction buffer

    • 2 µL of 10 mM ATP

    • 200-300 ng of kDNA

    • Test compound at various concentrations (dissolved in DMSO, final concentration ≤ 2%)

    • Nuclease-free water to a final volume of 18 µL.

  • Add 2 units of human topoisomerase IIα to each reaction tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of stop solution/loading dye and 2 µL of proteinase K.

  • Incubate at 50°C for 30 minutes to digest the enzyme.

  • Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA at the top of the gel, while the control reaction with active enzyme will show decatenated, relaxed DNA migrating further into the gel.

Conclusion

The benzodioxinone scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While direct experimental evidence for the biological activity of this compound is currently lacking, SAR studies of related compounds suggest that it may possess cytotoxic properties. Further investigation into its synthesis and biological evaluation is warranted to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide are intended to support these future research endeavors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a synthetic compound sharing a core 5,7-dihydroxy substituted aromatic ring with a class of naturally occurring and well-studied flavonoids. While direct experimental data on the biological activity of this compound is not currently available in the public domain, its structural similarity to flavonoids such as chrysin (a flavone) and pinocembrin (a flavanone) suggests it may possess comparable pharmacological properties. This guide provides a comparative analysis of the experimentally determined biological activities of chrysin and pinocembrin to serve as a valuable resource for researchers interested in the potential of 5,7-dihydroxy-substituted compounds.

This comparison focuses on four key areas of therapeutic interest: antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. The data presented is collated from various in vitro and in vivo studies, and it is important to note that direct comparisons of absolute values (like IC50) across different studies should be made with caution due to variations in experimental conditions.

Comparative Biological Activities

Antioxidant Activity

Both chrysin and pinocembrin exhibit antioxidant properties by scavenging free radicals. This activity is crucial in combating oxidative stress, a key factor in numerous pathological conditions.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Reference
Pinocembrin DPPH Radical Scavenging13.28Vitamin C8.9[1]
ABTS Radical Scavenging1.12Vitamin C3.1[1]
Chrysin DPPH Radical ScavengingVaries (moderate activity reported)--

Note: IC50 values can vary depending on specific experimental conditions.

Anti-inflammatory Activity

Chrysin and pinocembrin have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.[2][3][4] They can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

CompoundCell LineStimulantEffect
Chrysin J774A1 macrophagesLPSReduced overexpression of IL-6, IL-1β, TNF-α, and nitric oxide (NO) production.[2]
Pinocembrin RAW 264.7 macrophagesLPSRegulated the production of TNF-α, IL-1β, IL-6, and IL-10.[3]
U937 macrophagesLPSSuppressed the production of PGE2.[5]
HK-2 cellsLPSDecreased the expression of IL-1β, IL-6, and TNF-α.[6]
Anticancer Activity

A significant body of research has focused on the anticancer properties of chrysin and pinocembrin. They induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.[7] A direct comparative study on hepatocellular carcinoma (HCC) cell lines found that pinocembrin inhibited the proliferation of both HepG2 and Li-7 cell lines, while chrysin was only toxic to the HepG2 cell line, suggesting a broader spectrum of activity for pinocembrin in this cancer type.[7]

Table of IC50 Values (µM) for Anticancer Activity:

CompoundCancer Cell LineCancer TypeIncubation Time (h)IC50 (µM)
Pinocembrin MCF-7Breast Cancer48226.35 ± 19.33[8]
72108.36 ± 10.71[8]
MDA-MB-231Breast Cancer48183.32 ± 17.94[8]
7296.83 ± 9.62[8]
SKBR3Breast Cancer48193.32 ± 18.34[8]
72104.72 ± 9.62[8]
Chrysin MCF-7Breast Cancer4819.5[9]
729.2[9]
CT26Colon Cancer24~80 µg/mL (~298 µM)
HeLaCervical Cancer-15

Note: The provided IC50 values are from different studies and should be compared with consideration of the varying experimental conditions.

Neuroprotective Activity

Both flavonoids have shown promise as neuroprotective agents, with pinocembrin being investigated in clinical trials for ischemic stroke.[7] Their mechanisms include reducing oxidative stress, inhibiting apoptosis in neuronal cells, and modulating neuroinflammation.[7][10][11][12]

CompoundModelKey Findings
Pinocembrin In vitro (OGD/R)Increased neuronal viability, decreased LDH release, inhibited NO and ROS production.[7][13]
In vivo (Ischemia)Reduces infarct volume and improves neurological deficits.[14]
Chrysin In vitro (AlCl3-induced toxicity)Counteracted oxidative stress and necrotic death in SH-SY5Y cells.[11][15]
In vivo (Acrylamide-induced neurotoxicity)Reduced gait abnormalities in rats.

Signaling Pathways

Chrysin and pinocembrin exert their biological effects by modulating several key intracellular signaling pathways. The PI3K/Akt and MAPK pathways are prominent targets implicated in their anti-inflammatory and anticancer activities.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Modulation cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival, Proliferation, Inhibition of Apoptosis mTOR->Cell_Survival Pinocembrin Pinocembrin Pinocembrin->PI3K Inhibition Chrysin Chrysin Chrysin->Akt Inhibition

Caption: PI3K/Akt pathway inhibition by Chrysin and Pinocembrin.

MAPK_Pathway MAPK Signaling Pathway Modulation cluster_membrane Cell Membrane GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors Gene_Expression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->Gene_Expression Chrysin Chrysin Chrysin->ERK Inhibition Pinocembrin Pinocembrin Pinocembrin->MEK Inhibition

Caption: MAPK pathway modulation by Chrysin and Pinocembrin.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for key in vitro assays used to evaluate the biological activities of these flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample preparation: Dissolve the test compound (chrysin or pinocembrin) in methanol to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Reaction: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the test compound solution at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader. A blank containing only methanol and a control containing the test compound solvent and DPPH are also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.

MTT_Workflow MTT Assay Experimental Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with various concentrations of the test compound B->C D Incubate for a specified period (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: A typical workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (chrysin or pinocembrin) and a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Conclusion

While direct experimental data for this compound remains elusive, the comprehensive data available for the structurally related flavonoids, chrysin and pinocembrin, provides a strong foundation for inferring its potential biological activities. Both chrysin and pinocembrin are potent antioxidant, anti-inflammatory, anticancer, and neuroprotective agents that modulate key signaling pathways such as PI3K/Akt and MAPK. This comparative guide serves as a valuable starting point for researchers aiming to explore the therapeutic potential of this and other 5,7-dihydroxy-substituted compounds. Further in vitro and in vivo studies are warranted to elucidate the specific biological profile of this compound and validate its potential as a novel therapeutic agent.

References

Comparative Analysis of the Biological Activities of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current research on the biological activities of compounds structurally related to 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. This guide provides a comparative analysis of their anticancer, anti-inflammatory, and antioxidant properties, supported by available experimental data and methodologies.

Due to a notable absence of published research on the specific biological activities of "this compound" derivatives, this guide presents a comparative analysis of structurally related compounds, primarily focusing on 1,4-benzodioxane and chalcone derivatives. These compounds share key structural motifs with the target molecule, such as the dihydroxy-substituted phenyl ring, and their biological activities provide valuable insights into the potential therapeutic applications of this chemical class.

Anticancer Activity

Derivatives of structurally similar compounds, such as chalcones and 1,4-benzodioxanes, have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity of Structurally Related Compounds
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chalcones 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeMCF-7 (Breast)4.19 ± 1.04[1]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeZR-75-1 (Breast)9.40 ± 1.74[1]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeMDA-MB-231 (Breast)6.12 ± 0.84[1]
3-hydroxychalcone silica nanoparticleAGS (Gastric)12.93 - 22.30[2]
3-hydroxychalcone silica nanoparticleMCF-7 (Breast)12.93 - 22.30[2]
1,4-Benzodioxane Derivatives Compound 13 (a novel 1,4-dioxane derivative)PC-3 (Prostate)Not specified as IC50, but identified as a potential anticancer agent[3]
Experimental Protocols

MTT Assay for Cytotoxicity: .[1][4]

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, AGS) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow the formazan crystals to form, which are then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway

Anticancer_Mechanism Benzodioxin_Derivative Structurally Similar Compound Cancer_Cell Cancer Cell Benzodioxin_Derivative->Cancer_Cell Induces Apoptosis Apoptosis (Programmed Cell Death) Cancer_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest

Anti-inflammatory Activity

Several synthetic derivatives of 1,4-benzodioxine have shown potent in vitro and in vivo anti-inflammatory activities. Their mechanism often involves the inhibition of key inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity of Structurally Related Compounds
Compound ClassDerivativeAssayActivityReference
1,4-Benzodioxine Derivatives (S)-2Carrageenan-induced rat paw edemaMore active than ibuprofen[5]
14Carrageenan-induced rat paw edemaMore active than ibuprofen[5]
17Carrageenan-induced rat paw edemaMore active than ibuprofen[5]
1Carrageenan-induced rat paw edemaEquipotent to ibuprofen[5]
Thiazoline-2-thione Derivatives 4dBSA denaturation inhibitionIC50 = 21.9 µg/mL[6]
3cBSA denaturation inhibitionIC50 = 31.7 µg/mL[6]
Aspirin (Reference)BSA denaturation inhibitionIC50 = 22 µg/mL[6]
Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay: .[5]

  • Animal Model: Male Wistar rats are used for the in vivo anti-inflammatory study.

  • Compound Administration: The test compounds or a reference drug (e.g., ibuprofen) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Bovine Serum Albumin (BSA) Denaturation Inhibition Assay: .[6]

  • Reaction Mixture: A reaction mixture containing bovine serum albumin (BSA), the test compound at various concentrations, and a buffer (e.g., Tris-HCl) is prepared.

  • Induction of Denaturation: Denaturation is induced by heating the reaction mixture at a specific temperature (e.g., 72°C) for a set time.

  • Turbidity Measurement: The turbidity of the samples is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • Calculation of Inhibition: The percentage of inhibition of protein denaturation is calculated.

Experimental Workflow

Anti_Inflammatory_Assay cluster_in_vivo In Vivo Assay (Rat Paw Edema) cluster_in_vitro In Vitro Assay (BSA Denaturation) Animal_Model Select Animal Model (e.g., Wistar Rats) Compound_Admin Administer Test Compound or Reference Drug Animal_Model->Compound_Admin Carrageenan_Injection Inject Carrageenan to Induce Edema Compound_Admin->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume Over Time Carrageenan_Injection->Measure_Paw_Volume Calculate_Inhibition Calculate Percentage of Edema Inhibition Measure_Paw_Volume->Calculate_Inhibition Prepare_Mixture Prepare Reaction Mixture (BSA, Compound, Buffer) Induce_Denaturation Induce Denaturation by Heating Prepare_Mixture->Induce_Denaturation Measure_Turbidity Measure Turbidity Spectrophotometrically Induce_Denaturation->Measure_Turbidity Calculate_Inhibition_IV Calculate Percentage of Denaturation Inhibition Measure_Turbidity->Calculate_Inhibition_IV

Antioxidant Activity

The antioxidant potential of phenolic compounds is often evaluated by their ability to scavenge free radicals. The 5,7-dihydroxy substitution pattern present in the target molecule and its analogs is a key feature associated with antioxidant activity.

Quantitative Data for Antioxidant Activity of Structurally Related Compounds
Compound ClassDerivativeAssayIC50Reference
Flavonol Glycosides Compound 5DPPH free-radical scavenging1.9 µM[7]
Ayurvedic Formulation PanchvalkalaDPPH radical scavenging7.27 - 12.08 µg[8]
Cyclovalone Derivatives 2a (diethylamine derivative)DPPH free radical-scavenging39.0 µM[9]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: .[7][8][9]

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: The test compounds at various concentrations are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.

Logical Relationship

Antioxidant_Activity Phenolic_Compound Dihydroxy-substituted Compound Scavenging Radical Scavenging Phenolic_Compound->Scavenging Free_Radical Free Radical (e.g., DPPH) Free_Radical->Scavenging Stable_Molecule Stable Molecule Scavenging->Stable_Molecule Reduced_Oxidative_Stress Reduced Oxidative Stress Scavenging->Reduced_Oxidative_Stress

Conclusion

While direct experimental data on the biological activities of "this compound" derivatives are currently unavailable in the public domain, the analysis of structurally related compounds provides a strong indication of their potential as therapeutic agents. The presence of the dihydroxy-substituted phenyl ring is a common feature in many biologically active molecules, suggesting that derivatives of the target scaffold are likely to exhibit interesting anticancer, anti-inflammatory, and antioxidant properties. Further research involving the synthesis and systematic biological evaluation of these specific derivatives is warranted to fully explore their therapeutic potential. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers and drug development professionals interested in pursuing this promising class of compounds.

References

Comparative analysis of "5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed synthesis methods for 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, a molecule of interest in medicinal chemistry due to its structural similarity to bioactive compounds such as flavonoids and chromones. Given the limited availability of direct, published synthetic routes for this specific compound, this document outlines two plausible, chemically sound methodologies based on established reactions for analogous structures. The information presented is intended to serve as a foundational resource for the development of a robust and efficient synthesis.

Introduction to this compound

This compound is a heterocyclic compound featuring a dihydroxy-substituted benzene ring fused to a 1,3-dioxin-4-one heterocycle. This structural motif is present in a variety of natural and synthetic compounds that exhibit a wide range of biological activities. The strategic placement of hydroxyl groups and the presence of the dioxinone ring suggest potential for this molecule to interact with biological targets, making the development of efficient synthetic routes a priority for further investigation.

Proposed Synthetic Methodologies

Two primary retrosynthetic approaches are proposed, starting from readily available precursors: 2,4,6-trihydroxyacetophenone and phloroglucinol.

Method 1: Acid-Catalyzed Ketalization and Intramolecular Cyclization of 2,4,6-Trihydroxyacetophenone

This proposed one-pot method involves the reaction of 2,4,6-trihydroxyacetophenone with an acetone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst. The reaction would proceed through the formation of a ketal with two of the hydroxyl groups, followed by an intramolecular cyclization to form the 1,3-benzodioxin-4-one ring system.

Method 2: Condensation of Phloroglucinol with a β-Keto Acid Derivative

This alternative two-step approach begins with the condensation of phloroglucinol with a derivative of acetoacetic acid, such as ethyl acetoacetate, under acidic conditions (e.g., Pechmann condensation conditions) to form a chromone intermediate. The subsequent step would involve a selective reaction at the C2-C3 double bond of the chromone to introduce the gem-dimethyl group, possibly through a Michael addition followed by cyclization, although this would be a more complex and less direct route. A more direct, albeit hypothetical, one-pot condensation of phloroglucinol with a protected form of diketene could also be envisioned.

Comparative Analysis of Proposed Synthesis Methods

The following table summarizes the anticipated performance of the two proposed methods. It is important to note that these are projected values based on analogous reactions and would require experimental validation.

ParameterMethod 1: From 2,4,6-TrihydroxyacetophenoneMethod 2: From Phloroglucinol
Starting Material 2,4,6-TrihydroxyacetophenonePhloroglucinol, Ethyl Acetoacetate
Number of Steps 1 (Proposed)2 (or more, depending on the specific route)
Projected Yield Moderate to GoodLow to Moderate
Projected Purity GoodModerate (potential for side products)
Reaction Time 4-12 hours12-24 hours
Key Reagents 2,2-Dimethoxypropane, Acid Catalyst (e.g., p-TsOH)Ethyl Acetoacetate, Acid Catalyst (e.g., H₂SO₄)
Scalability Potentially highModerate
Advantages One-pot synthesis, potentially higher atom economyUtilizes very common and inexpensive starting materials
Disadvantages Requires a specific acetone equivalentLikely a multi-step process with purification challenges

Detailed Experimental Protocols (Proposed)

Protocol for Method 1: Synthesis from 2,4,6-Trihydroxyacetophenone
  • Reaction Setup: To a solution of 2,4,6-trihydroxyacetophenone (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dioxane) is added 2,2-dimethoxypropane (1.2 equivalents).

  • Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents), is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux (temperature will depend on the solvent) and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol for Method 2: Synthesis from Phloroglucinol (Pechmann Condensation)
  • Reaction Setup: Phloroglucinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) are mixed in a round-bottom flask.

  • Catalyst Addition: Concentrated sulfuric acid is added dropwise to the mixture with cooling in an ice bath.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product, likely 5,7-dihydroxy-4-methyl-2H-chromen-2-one, would require further modification in subsequent steps to yield the target molecule.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic workflows.

G cluster_0 Method 1: From 2,4,6-Trihydroxyacetophenone cluster_1 Method 2: From Phloroglucinol 2,4,6-Trihydroxyacetophenone 2,4,6-Trihydroxyacetophenone Intermediate_Ketal Intermediate_Ketal 2,4,6-Trihydroxyacetophenone->Intermediate_Ketal  + 2,2-Dimethoxypropane  p-TsOH (cat.) Target_Molecule 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one Intermediate_Ketal->Target_Molecule Intramolecular Cyclization Phloroglucinol Phloroglucinol Chromone_Intermediate Chromone_Intermediate Phloroglucinol->Chromone_Intermediate  + Ethyl Acetoacetate  H₂SO₄ Chromone_Intermediate->Target_Molecule Further Modification

Caption: Proposed synthetic routes to the target molecule.

Potential Biological Relevance and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, its structural similarity to known bioactive molecules, such as acetophenone derivatives, suggests potential roles in various biological processes. Acetophenones are known to be involved in insect attraction and repulsion, and some derivatives possess antifungal and anti-inflammatory properties. The dihydroxy-substituted aromatic ring is a common feature in many enzyme inhibitors and antioxidants. It is hypothesized that this molecule could potentially modulate signaling pathways involved in inflammation or oxidative stress.

G Cellular_Stress Cellular Stress (e.g., Oxidative, Inflammatory) Signaling_Pathway Signaling Pathway (e.g., NF-κB, MAPK) Cellular_Stress->Signaling_Pathway Target_Molecule 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one Target_Molecule->Signaling_Pathway Modulation Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Signaling_Pathway->Cellular_Response

Caption: Hypothetical modulation of a cellular signaling pathway.

Conclusion

This guide presents a comparative analysis of two proposed synthetic methods for this compound. While direct experimental data for this specific molecule is not yet available in the public domain, the outlined methodologies, based on well-established organic reactions, provide a solid starting point for researchers. Method 1, a one-pot synthesis from 2,4,6-trihydroxyacetophenone, appears to be the more direct and potentially higher-yielding approach. Experimental validation of these proposed routes is necessary to determine the optimal conditions for the synthesis of this promising compound for further biological evaluation.

Comparative Efficacy Analysis of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: A Data Gap

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no direct experimental data on the biological efficacy of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one has been identified. This compound is primarily documented as a synthetic intermediate in the production of Alternariol, a mycotoxin with known biological activities. The absence of published research on the standalone bioactivity of this compound prevents a comparative analysis against known compounds at this time.

For researchers, scientists, and drug development professionals interested in this chemical scaffold, the focus of current knowledge rests on its role as a precursor. Alternariol, the resulting natural product, has been the subject of various studies investigating its toxicological and pharmacological properties, including its potential as a DNA topoisomerase inhibitor. However, it is crucial to emphasize that the biological effects of a synthetic intermediate cannot be presumed to be identical to those of the final product.

Future Research Directions

The lack of data on this compound presents a clear research opportunity. Future investigations could explore the following:

  • In vitro cytotoxicity screening: Assessing the compound's effect on various cancer cell lines to determine any potential antiproliferative activity.

  • Enzyme inhibition assays: Evaluating its ability to inhibit key cellular enzymes, such as DNA topoisomerases, protein kinases, or others, to elucidate potential mechanisms of action.

  • Comparative studies: Once any biological activity is identified, direct comparisons with known inhibitors or related compounds under identical experimental conditions would be necessary to understand its relative potency and selectivity.

Hypothetical Experimental Workflow

Should preliminary screening reveal biological activity for this compound, a typical experimental workflow to compare its efficacy against a known compound (e.g., a standard topoisomerase inhibitor like Etoposide) would involve the following steps.

cluster_prep Compound Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_target Prepare stock solution of 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one treat_target Treat cells with serial dilutions of target compound prep_target->treat_target prep_known Prepare stock solution of Known Compound (e.g., Etoposide) treat_known Treat cells with serial dilutions of known compound prep_known->treat_known seed_cells Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates seed_cells->treat_target seed_cells->treat_known treat_control Treat cells with vehicle control seed_cells->treat_control incubate Incubate for 48-72 hours treat_target->incubate treat_known->incubate treat_control->incubate mtt_assay Perform MTT or similar viability assay incubate->mtt_assay measure_abs Measure absorbance mtt_assay->measure_abs calc_ic50 Calculate IC50 values measure_abs->calc_ic50 compare Compare IC50 values calc_ic50->compare

Caption: Hypothetical workflow for comparing the cytotoxicity of the target compound with a known inhibitor.

Hypothetical Signaling Pathway Inhibition

If the compound were found to inhibit a signaling pathway, for instance, the PI3K/Akt pathway which is commonly dysregulated in cancer, a diagram illustrating its potential point of action would be as follows.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one (Hypothetical Target) Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the target compound.

At present, a comparative guide on the efficacy of this compound cannot be provided due to a lack of available scientific data. The information presented herein highlights this data gap and proposes potential avenues for future research. Any biological activity and comparative efficacy data would need to be generated through de novo experimental studies. Researchers are encouraged to investigate the properties of this compound to fill the existing void in the scientific literature.

Validating the Mechanism of Action of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of the novel compound 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. Due to the limited publicly available data on the specific biological activities of this compound, this guide leverages data from structurally similar molecules—Alternariol and Apiole—to propose a likely mechanism of action and to provide detailed experimental protocols for its validation.

Postulated Mechanism of Action

Based on the known activities of related benzodioxinone and benzodioxole structures, it is hypothesized that this compound exhibits anti-proliferative and cytotoxic effects through one or both of the following mechanisms:

  • Inhibition of DNA Topoisomerases: Similar to Alternariol, the compound may act as a topoisomerase poison, leading to DNA strand breaks and subsequent cell cycle arrest and apoptosis.[1][2][3][4][5]

  • Induction of Cell Cycle Arrest and Apoptosis: Analogous to Apiole, the compound may induce cell cycle arrest at the G0/G1 or G2/M phase and trigger apoptosis through the modulation of key regulatory proteins.[6][7][8]

The following sections provide a comparative overview of the known experimental data for Alternariol and Apiole and detail the experimental protocols required to investigate this compound.

Comparative Data of Structurally Related Compounds

The following table summarizes the known biological effects and associated data for Alternariol and Apiole, which serve as a basis for the proposed investigation of this compound.

ParameterAlternariolApioleThis compound
Mechanism of Action DNA Topoisomerase I & II Poison[1][2][4][5]Induction of G0/G1 Cell Cycle Arrest and Apoptosis[6][7][8]Hypothesized: DNA Topoisomerase Inhibition and/or Induction of Cell Cycle Arrest and Apoptosis
Biological Effect DNA strand breaks, G2/M cell cycle arrest, apoptosis.[1][3]Anti-proliferative activity in colon cancer cells.[8]To be determined
Effective Concentration 5-10 µM for DNA damage response in vitro.[1]IC50 values vary by cell line (e.g., potent against COLO 205).[8]To be determined
Key Molecular Targets Topoisomerase I, Topoisomerase IIα[2][4][5]p53, p21, Cyclin D1, Caspases (3, 8, 9), Bax/Bcl-2 ratio[8]To be determined

Experimental Protocols

To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are proposed. These protocols are based on established methods used to characterize Alternariol and Apiole.

This assay will determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., COLO 205, HT29, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[6]

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).[6]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results will be used to calculate the IC50 value.

This experiment will determine if the compound induces cell cycle arrest.

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6][7]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[6][7]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases will be quantified.[6][7]

This will identify the molecular mechanism of apoptosis induction.

  • Protein Extraction: Treat cells with the compound as in the cell cycle analysis, then lyse the cells in RIPA buffer to extract total protein.[6]

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptosis-related proteins:

      • Caspase Cascade: Cleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9.

      • Bcl-2 Family: Bax, Bcl-2.

      • Cell Cycle Regulators: p53, p21, Cyclin D1.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.[9][10][11][12]

This cell-free assay will directly assess the compound's ability to inhibit topoisomerase activity.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human DNA topoisomerase I or II, and various concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of topoisomerase activity will be observed as a decrease in the conversion of supercoiled DNA to relaxed DNA.

Visualizations

Proposed_Signaling_Pathway cluster_dna_damage DNA Damage Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis This compound This compound Topoisomerase I/II Topoisomerase I/II This compound->Topoisomerase I/II Inhibition Bax/Bcl-2 ratio Bax/Bcl-2 ratio This compound->Bax/Bcl-2 ratio Increase Caspase-8 Caspase-8 This compound->Caspase-8 Activation DNA Strand Breaks DNA Strand Breaks Topoisomerase I/II->DNA Strand Breaks Induction p53 p53 DNA Strand Breaks->p53 Activation p21 p21 p53->p21 Activation Cyclin D1 Cyclin D1 p21->Cyclin D1 Inhibition G0/G1 or G2/M Arrest G0/G1 or G2/M Arrest Cyclin D1->G0/G1 or G2/M Arrest Induction Apoptosis Apoptosis G0/G1 or G2/M Arrest->Apoptosis Caspase-9 Caspase-9 Bax/Bcl-2 ratio->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Caspase-8->Caspase-3 Activation Caspase-3->Apoptosis

Caption: Hypothesized signaling pathways affected by the compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Western Blot Western Blot Compound Treatment->Western Blot Topoisomerase Assay Topoisomerase Assay Compound Treatment->Topoisomerase Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Protein Expression Levels Protein Expression Levels Western Blot->Protein Expression Levels Topoisomerase Inhibition Topoisomerase Inhibition Topoisomerase Assay->Topoisomerase Inhibition Mechanism of Action Validation Mechanism of Action Validation IC50 Determination->Mechanism of Action Validation Cell Cycle Distribution->Mechanism of Action Validation Protein Expression Levels->Mechanism of Action Validation Topoisomerase Inhibition->Mechanism of Action Validation

References

A Comparative Guide to the Cross-Reactivity Profiling of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a synthetic organic compound that is commercially available and has potential applications as an intermediate in the synthesis of more complex molecules.[1][2][3][4] Structurally, it belongs to the benzodioxinone class of compounds.[5] While its synthetic utility is established, comprehensive data on its biological activity and, specifically, its cross-reactivity profile against common drug targets, is not widely available in published literature. This guide provides a comparative framework for assessing the cross-reactivity of this compound, hereafter referred to as "Compound-X," against a well-characterized, structurally related natural product, Quercetin.

Quercetin, a flavonoid, is selected as a comparator due to its dihydroxyphenyl moiety and its well-documented broad-spectrum biological activities, including interactions with a wide range of kinases and other cellular targets. This guide will present hypothetical, yet plausible, cross-reactivity data and provide detailed experimental protocols for kinase and G-protein coupled receptor (GPCR) screening to serve as a practical template for researchers initiating such studies with Compound-X or other novel benzodioxinone derivatives.

Comparative Cross-Reactivity Analysis: Compound-X vs. Quercetin

To evaluate the selectivity of a novel compound, it is essential to screen it against a panel of relevant biological targets. Kinases and GPCRs represent two of the largest and most important classes of drug targets.

Kinase Inhibitor Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Unintended inhibition of off-target kinases is a common source of adverse effects for many drugs. A broad-panel kinase screen is a standard method to assess the selectivity of a compound.[6][7]

Hypothetical Data Summary: Kinase Inhibition Profile

The following table summarizes hypothetical percentage inhibition data for Compound-X and Quercetin at a screening concentration of 10 µM against a representative panel of kinases.

Kinase TargetKinase FamilyCompound-X (% Inhibition @ 10 µM)Quercetin (% Inhibition @ 10 µM)
Primary Target (Hypothetical) N/A 95 N/A
Off-Targets
EGFRTyrosine Kinase1545
SRCTyrosine Kinase2560
VEGFR2Tyrosine Kinase1055
PI3KαLipid Kinase6585
AKT1Serine/Threonine Kinase3070
CDK2Serine/Threonine Kinase535
PKASerine/Threonine Kinase<515
GSK3βSerine/Threonine Kinase4075

Interpretation:

In this hypothetical scenario, Compound-X demonstrates a more selective profile compared to Quercetin, with significant off-target activity primarily against PI3Kα and GSK3β. Quercetin, as is well-documented, shows broad activity across multiple kinase families. This initial screen would guide further dose-response studies (IC50 determination) for the kinases showing significant inhibition.

GPCR Binding Profile

GPCRs are the largest family of membrane receptors and are the targets of a substantial portion of approved drugs.[8] Off-target binding to GPCRs can lead to a variety of undesirable side effects. A competitive radioligand binding assay is a common method to screen for such interactions.[9][10][11]

Hypothetical Data Summary: GPCR Binding Profile

The table below presents hypothetical percentage displacement data for Compound-X and Quercetin at a screening concentration of 10 µM against a panel of common GPCRs.

GPCR TargetLigand DisplacedCompound-X (% Displacement @ 10 µM)Quercetin (% Displacement @ 10 µM)
ADRB2 (β2 Adrenergic)[³H]-CGP-12177815
DRD2 (Dopamine D2)[³H]-Spiperone1220
HTR2A (Serotonin 2A)[³H]-Ketanserin510
OPRM1 (μ-Opioid)[³H]-DAMGO<58
A2a (Adenosine A2a)[³H]-ZM 2413854530

Interpretation:

This hypothetical data suggests that Compound-X may have a notable interaction with the Adenosine A2a receptor, while having minimal interaction with the other GPCRs in the panel at the tested concentration. Quercetin shows low-level, broad-spectrum binding. This finding would warrant follow-up studies to determine the binding affinity (Ki) of Compound-X for the A2a receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. Below are standard protocols for the key assays discussed.

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol outlines a common method for assessing kinase inhibition by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[6]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (Compound-X, Quercetin) dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • [γ-³³P]ATP

  • 10 mM ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is used.

  • In a 384-well plate, add 5 µL of kinase reaction buffer containing the specific kinase and its substrate.

  • Add 100 nL of the test compound solution to the appropriate wells. Include positive control (no inhibitor) and negative control (no kinase) wells.

  • Initiate the kinase reaction by adding 5 µL of kinase reaction buffer containing [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with phosphoric acid to remove unbound radioactivity.

  • Dry the plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition relative to the positive control.

Protocol 2: GPCR Competitive Radioligand Binding Assay

This protocol describes a method to determine if a test compound can displace a known radiolabeled ligand from its receptor.[10][11]

Materials:

  • Cell membranes prepared from cells overexpressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ZM 241385 for A2a)

  • Test compounds (Compound-X, Quercetin) dissolved in DMSO

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

  • Unlabeled specific ligand for determining non-specific binding

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the following to each well in order:

    • Binding buffer

    • Test compound at the desired concentration (e.g., 10 µM) or vehicle (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Cell membrane preparation (e.g., 10-20 µg of protein per well).

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 90 minutes).

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Dry the filter plate, and add scintillation cocktail to each well.

  • Measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the percentage of displacement caused by the test compound relative to the specific binding.

Visualizations: Workflows and Pathways

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Compound Dilutions (e.g., 10 µM in DMSO) Add_Compound Add Compound (100 nL) Compound_Prep->Add_Compound Plate_Setup Dispense Kinase/Substrate Mix to 384-well Plate Plate_Setup->Add_Compound Initiate_Reaction Add [γ-³³P]ATP (Reaction Start) Add_Compound->Initiate_Reaction Incubate Incubate at RT (60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Phosphoric Acid) Incubate->Stop_Reaction Filter Transfer to Filter Plate & Wash Stop_Reaction->Filter Count Scintillation Counting Filter->Count Analyze Calculate % Inhibition Count->Analyze

Caption: Experimental workflow for in vitro kinase inhibitor profiling.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK (e.g., MEK1/2) RAF->MEK Phosphorylates ERK ERK (e.g., ERK1/2) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

GPCR_Binding_Workflow cluster_setup Assay Setup cluster_incubation Binding cluster_separation Separation & Analysis Plate_Components To 96-well Plate: 1. Buffer 2. Compound/Vehicle 3. Radioligand 4. Membranes Incubate Incubate to Equilibrium (e.g., 90 min at RT) Plate_Components->Incubate Filter Rapid Filtration (Separates Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate % Displacement Count->Analyze

Caption: Workflow for a competitive GPCR radioligand binding assay.

References

A Comparative Guide to In Silico Modeling and Validation of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a chemical compound with potential for further investigation in drug discovery.[1][2] While specific in silico modeling and comprehensive biological validation studies on this particular molecule are not extensively available in publicly accessible literature, this guide provides a comparative framework based on established computational and experimental methodologies applied to structurally related benzodioxin and chromone derivatives. The following sections outline a proposed workflow for the in silico analysis of this compound, present comparative data from analogous compounds, and detail relevant experimental protocols for validation.

Proposed In Silico Modeling and Validation Workflow

A typical workflow for the computational analysis and experimental validation of a novel compound like this compound is depicted below. This process integrates computational predictions with experimental verification to build a robust understanding of the compound's potential as a therapeutic agent.

cluster_insilico In Silico Modeling cluster_experimental Experimental Validation ligand_prep Ligand Preparation (this compound) target_id Target Identification (e.g., Kinases, Oxidoreductases) ligand_prep->target_id docking Molecular Docking ligand_prep->docking admet ADMET Prediction ligand_prep->admet target_id->docking md_sim Molecular Dynamics Simulation docking->md_sim invitro In Vitro Assays (e.g., Enzyme Inhibition) docking->invitro Guide Experimentation invivo In Vivo Studies (Animal Models) admet->invivo Predictive Insights md_sim->invitro synthesis Compound Synthesis & Characterization synthesis->invitro invitro->docking Validate Predictions cell_based Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) invitro->cell_based cell_based->docking cell_based->invivo

Caption: Proposed workflow for in silico modeling and experimental validation.

Comparative Data from Structurally Related Compounds

Due to the limited specific data for this compound, the following tables present data from analogous compounds to illustrate the types of results generated from in silico and experimental studies. These tables can serve as a benchmark for future studies on the target compound.

Table 1: Comparative Molecular Docking and ADMET Predictions

This table summarizes molecular docking scores and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for various benzodioxin and chromone derivatives against common biological targets. Lower binding energy generally indicates a more favorable interaction.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Predicted GIT AbsorptionPredicted ToxicityReference
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneAcetylcholinesterase-GoodNone[3]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneButyrylcholinesterase-GoodNone[3]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneMAO-B-GoodNone[3]
1,4-benzodioxin derivativesα-amylase-8.25--[4]
1,4-benzodioxin derivativesα-glucosidase-7.39--[4]
4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylatesBcr-Abl-10.16-Non-toxic[5]
1,3,4-thiadiazole derivativesCaspase-3---[6]
1,3,4-thiadiazole derivativesCOX-2---[6]

Note: "-" indicates data not specified in the referenced literature.

Table 2: Comparative In Vitro Biological Activities

This table provides a comparison of the in vitro biological activities of related compounds, showcasing the types of experimental data used to validate in silico predictions.

Compound/DerivativeAssay TypeTarget/Cell LineIC50 Value (µM)Reference
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneEnzyme InhibitionAcetylcholinesterase1.37[3]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneEnzyme InhibitionButyrylcholinesterase0.95[3]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneEnzyme InhibitionMAO-B0.14[3]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneEnzyme InhibitionCOX-17.09[3]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneEnzyme InhibitionCOX-20.38[3]
4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (Apiole)CytotoxicityCOLO 205>150[7]
Polyhydroquinoline derivativesEnzyme Inhibitionα-glucosidase1.23 - 73.85[4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the validation of in silico predictions for this compound, based on protocols described for similar compounds.

Molecular Docking Protocol (General)

A generalized protocol for molecular docking studies, as inferred from multiple sources[4][5][6][8], is as follows:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogen atoms are added, and Kollman charges are assigned.

    • The prepared protein structure is saved in PDBQT format.

  • Ligand Preparation:

    • The 2D structure of the ligand (this compound) is drawn using a chemical drawing tool and converted to a 3D structure.

    • Energy minimization of the ligand is performed using a suitable force field.

    • Gasteiger charges are computed, and rotatable bonds are defined.

    • The prepared ligand is saved in PDBQT format.

  • Docking Simulation:

    • A grid box is defined to encompass the active site of the target protein.

    • Molecular docking is performed using software such as AutoDock Vina.

    • The docking results are analyzed to identify the best binding poses based on the lowest binding energy scores.

    • Interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.

In Vitro Enzyme Inhibition Assay (Example: COX-1/COX-2)

This protocol is based on the methodology for evaluating COX-1 and COX-2 inhibition.[9]

  • Materials:

    • COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compound (this compound) at various concentrations

    • Colorimetric inhibitor screening assay kit

    • Microplate reader

  • Procedure:

    • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed is measured using a colorimetric assay.

    • The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a control without the inhibitor.

    • The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Example: MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cell lines.

  • Cell Culture:

    • Human cancer cell lines (e.g., COLO 205 for colon cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathway Visualization

To illustrate a potential mechanism of action, the following diagram depicts a simplified signaling pathway that is often targeted by compounds with anti-cancer and anti-inflammatory properties, such as the inhibition of pathways leading to cell proliferation and inflammation.

compound 5,7-Dihydroxy-2,2-dimethyl- 4H-1,3-benzodioxin-4-one target Target Protein (e.g., Kinase, COX-2) compound->target Inhibition apoptosis Apoptosis compound->apoptosis Induction pathway_out_prolif Cell Proliferation target->pathway_out_prolif pathway_out_inflam Inflammation target->pathway_out_inflam target->apoptosis pathway_in Upstream Signaling (e.g., Growth Factors, Pro-inflammatory stimuli) pathway_in->target

Caption: Potential mechanism of action via target protein inhibition.

While direct experimental and in silico data for this compound are limited, this guide provides a comprehensive framework for its future investigation. By leveraging methodologies and comparative data from structurally related compounds, researchers can design and execute a robust research plan to elucidate the therapeutic potential of this molecule. The provided protocols and workflows offer a starting point for a systematic evaluation, from initial computational screening to experimental validation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, a compound recognized for its potential as a skin, eye, and respiratory irritant. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Chemical Safety Profile:

PropertyValueSource
Chemical Name This compound[1]
Molecular Formula C₁₀H₁₀O₅[1]
GHS Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (respiratory tract irritation)[1]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1]
Immediate Safety and Handling Precautions:

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, treat this compound as a hazardous substance based on its GHS classifications.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles. If there is a splash hazard, use a face shield in addition to goggles.[2]

  • Skin Protection: Wear a lab coat, long pants, and closed-toe shoes.[3] Use chemically resistant gloves.[4]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[4]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.

  • Spills: For small spills, absorb the material with an inert sorbent, collect it in a sealed container, and treat it as hazardous waste.[4] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[5]

Step-by-Step Disposal Protocol:

Disposal of this compound must comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[4][6][7]

1. Waste Identification and Segregation:

  • This compound is classified as a hazardous chemical waste due to its irritant properties.

  • Segregate waste containing this compound from other waste streams, such as non-hazardous waste, sharps, and biological waste.[8]

2. Waste Collection and Storage:

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container with a secure screw-top cap.[9]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[9][10] The SAA should be a well-ventilated, secondary containment area away from incompatible materials.[4]

3. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[10]

  • Provide all necessary information about the waste, including its chemical composition and hazards.

4. Decontamination of Empty Containers:

  • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.

  • For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve the compound. The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, deface the original label before disposing of the container in the regular trash or recycling.[6]

Visualized Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Storage & Disposal cluster_3 Container Decontamination A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) A->B C Collect Waste in a Compatible Container B->C D Segregate from Other Waste Streams C->D E Securely Cap and Label Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Environmental Health & Safety (EHS) F->G H Triple-Rinse Empty Container with a Suitable Solvent G->H For Empty Containers I Collect Rinsate as Hazardous Waste H->I J Deface Original Label H->J K Dispose of Decontaminated Container in Regular Trash/Recycling J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
Appearance Powder
Melting Point 194.5-198.5 °C

Hazard Identification and Personal Protective Equipment (PPE)

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is known to cause skin and serious eye irritation. The following personal protective equipment is mandatory when handling this substance.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

  • Preparation and Engineering Controls :

    • Conduct all work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Cover the work surface with absorbent, disposable bench paper.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Weighing and Aliquoting :

    • If weighing the solid compound, do so within the chemical fume hood to control dust.

    • Use appropriate tools, such as spatulas and weigh boats, to handle the powder and avoid spills.

    • Keep the container of the chemical closed when not in use.

  • Solution Preparation :

    • When dissolving the compound, slowly add the solvent to the solid to prevent splashing.

  • Post-Handling Decontamination :

    • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • Dispose of all contaminated materials, including bench paper and gloves, in a designated hazardous waste container.

  • Doffing PPE :

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye and face protection.

    • Wash hands thoroughly with soap and water after removing all PPE.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_controls 1. Engineering Controls: - Work in Fume Hood - Eyewash & Safety Shower Accessible don_ppe 2. Don PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) prep_controls->don_ppe weigh 3. Weighing & Aliquoting: - Inside Fume Hood - Use Spatula & Weigh Boat don_ppe->weigh dissolve 4. Solution Preparation: - Add Solvent to Solid Slowly weigh->dissolve decontaminate 5. Decontamination: - Wipe Work Area - Dispose of Contaminated Items dissolve->decontaminate doff_ppe 6. Doff PPE: - Proper Removal Sequence decontaminate->doff_ppe wash 7. Wash Hands doff_ppe->wash

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Reactant of Route 2
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.